Tripentyltin chloride
Description
Properties
IUPAC Name |
chloro(tripentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGICXFRDGZQHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034819 | |
| Record name | Chlorotripentyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3342-67-4 | |
| Record name | Chlorotripentyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, chlorotripentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotripentyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Solution: A Technical Guide to Tripentyltin Chloride Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Tripentyltin Chloride
Tripentyltin chloride ((C₅H₁₁)₃SnCl), a member of the organotin family, is a significant compound in various chemical syntheses and applications. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility profile in organic solvents a critical parameter for experimental design, reaction optimization, and product purification. This guide provides a comprehensive technical overview of the solubility of tripentyltin chloride, delving into the theoretical underpinnings of its dissolution, practical methodologies for solubility determination, and the safety considerations essential for its handling.
The Science of Solubility: Why Tripentyltin Chloride Dissolves
The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent. Tripentyltin chloride's molecular structure is the primary determinant of its solubility characteristics.
Molecular Structure and Polarity: The three long pentyl (C₅H₁₁) chains are nonpolar hydrocarbon groups. These chains dominate the molecular surface, creating a predominantly nonpolar character. The tin-chloride (Sn-Cl) bond, however, introduces a degree of polarity due to the difference in electronegativity between tin and chlorine. Despite this polar bond, the overall molecule is considered to be of low polarity.
Intermolecular Forces:
-
Van der Waals Forces: The primary intermolecular forces at play between tripentyltin chloride and nonpolar or weakly polar organic solvents are London dispersion forces, a type of van der Waals force. The extensive surface area of the pentyl chains allows for significant interaction with similar nonpolar solvent molecules.
-
Dipole-Dipole Interactions: The polar Sn-Cl bond can participate in dipole-dipole interactions with polar solvent molecules.
The interplay of these forces dictates that tripentyltin chloride will be most soluble in solvents that can effectively interact with its large, nonpolar alkyl groups.
Qualitative Solubility Profile of Tripentyltin Chloride
Based on its molecular structure and the known solubility of other trialkyltin compounds, tripentyltin chloride is expected to be readily soluble in a wide range of common organic solvents and insoluble in water.[1] The long alkyl chains contribute to its lipophilicity.
High Expected Solubility:
-
Hydrocarbons: Solvents like hexane, heptane, benzene, and toluene are excellent candidates for dissolving tripentyltin chloride due to their nonpolar nature, which aligns well with the nonpolar pentyl groups.[2]
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are also expected to be good solvents. While they possess some polarity, their overall character is compatible with the organotin compound.[2][3]
-
Chlorinated Solvents: Dichloromethane and chloroform should effectively dissolve tripentyltin chloride.
Moderate to Good Expected Solubility:
-
Ketones: Acetone and methyl ethyl ketone are polar aprotic solvents that should exhibit good solvating power.[2][4]
-
Esters: Ethyl acetate is another common solvent in which good solubility can be anticipated.
Low to Negligible Expected Solubility:
-
Alcohols: Short-chain alcohols like methanol and ethanol are polar protic solvents. While some solubility may be observed, the strong hydrogen bonding network of the alcohols may not be effectively disrupted to accommodate the large nonpolar organotin molecule.[2][5]
-
Water: Tripentyltin chloride is considered insoluble in water. The high polarity and strong hydrogen bonding of water make it a poor solvent for the nonpolar pentyl chains.
Quantitative Solubility Data: An Estimation
Precise, experimentally determined quantitative solubility data for tripentyltin chloride is scarce in the public domain. The following table provides an estimated qualitative solubility based on the behavior of similar organotin compounds, such as tributyltin chloride.[2] It is crucial for researchers to experimentally determine the exact solubility in their solvent of choice for precise applications.
| Solvent Class | Solvent Name | Qualitative Solubility | Rationale |
| Hydrocarbons | Hexane | High | Nonpolar solvent, strong van der Waals interactions with pentyl chains. |
| Toluene | High | Aromatic, nonpolar solvent with good solvating power for organometallics. | |
| Ethers | Diethyl Ether | High | Weakly polar, effectively solvates the alkyl chains. |
| Tetrahydrofuran (THF) | High | Cyclic ether with good solvating properties for a range of compounds. | |
| Ketones | Acetone | Good | Polar aprotic solvent, can interact with the Sn-Cl bond. |
| Alcohols | Ethanol | Moderate to Low | Polar protic nature and hydrogen bonding may limit solubility. |
| Methanol | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol. | |
| Aqueous | Water | Insoluble | Highly polar nature and strong hydrogen bonding of water. |
Experimental Protocol for Determining the Solubility of Tripentyltin Chloride
This section provides a detailed, self-validating protocol for the quantitative determination of tripentyltin chloride solubility in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
I. Materials and Equipment
-
Tripentyltin chloride (high purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Scintillation vials or other suitable sealed containers
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))[6][7]
II. Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of tripentyltin chloride solubility.
III. Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh a known amount of the selected organic solvent into a series of vials.
-
Add an excess amount of tripentyltin chloride to each vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by analyzing aliquots at different time points until the concentration of the solute in the supernatant remains constant.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.
-
Record the mass of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical technique such as GC-MS or ICP-MS to determine the concentration of tripentyltin chloride.[6][7] A calibration curve prepared with standards of known concentrations in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of tripentyltin chloride in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
IV. Self-Validation and Trustworthiness
To ensure the reliability of the determined solubility data, the following validation steps should be incorporated:
-
Equilibrium Confirmation: As mentioned, analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.
-
Multiple Replicates: Perform the experiment with a minimum of three replicate samples to assess the precision of the measurement.
-
Mass Balance: After sampling, carefully evaporate the solvent from the remaining saturated solution and the undissolved solid and weigh the residual tripentyltin chloride. This can provide a rough check of the initial and final amounts.
Factors Influencing Solubility
Several factors can influence the solubility of tripentyltin chloride in organic solvents:
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[2] However, the extent of this effect varies and should be determined experimentally if solubility at different temperatures is required.
-
Solvent Polarity: As discussed, the closer the polarity of the solvent is to that of tripentyltin chloride, the higher the solubility is likely to be.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is crucial for obtaining accurate data.
Safety and Handling of Tripentyltin Chloride
Tripentyltin chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: Organotin compounds are known to be toxic.[9] Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Disposal: Dispose of waste materials containing tripentyltin chloride in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
While specific quantitative solubility data for tripentyltin chloride remains a gap in the readily available scientific literature, a strong understanding of its chemical nature allows for reliable qualitative predictions. The provided experimental protocol offers a robust and self-validating framework for researchers to determine precise solubility values in their solvents of interest. By combining theoretical knowledge with meticulous experimental practice, scientists and drug development professionals can confidently navigate the use of tripentyltin chloride in their research endeavors.
References
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BenchChem. (2025). Tributyltin Chloride: A Technical Guide to its Solubility in Organic Solvents. Retrieved from BenchChem website.[2]
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BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents. Retrieved from BenchChem website.[11]
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BenchChem. (2025). Solubility of Tributyltin Triflate in Organic Solvents: A Technical Guide. Retrieved from BenchChem website.[12]
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Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link][13]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[8]
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ResearchGate. (2025). Solubility of Triphenylmethyl Chloride and Triphenyltin Chloride in Supercritical Carbon Dioxide. Retrieved from [Link][14]
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Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved from [15]
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University of Malaya Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link][16]
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National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.[9]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link][17]
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MDPI. (2023, May 2). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Retrieved from [Link][18]
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Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link][4]
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Chemistry LibreTexts. (2022, September 15). 14.8: Ethers. Retrieved from [Link][19]
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Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link][20]
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Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link][10]
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meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules. YouTube. Retrieved from [Link][22]
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Tripentyltin chloride as a biocide and fungicide
An In-depth Technical Guide to Tripentyltin Chloride as a Biocide and Fungicide
Abstract
Organotin compounds represent a class of organometallic chemicals with a broad spectrum of industrial and chemical applications. Within this class, triorganotins, characterized by three organic groups covalently bonded to a tin atom, are particularly noted for their potent biocidal properties. This technical guide provides a comprehensive overview of tripentyltin chloride, a member of the trialkyltin family, focusing on its function as a biocide and fungicide. Due to the relative scarcity of dedicated research on tripentyltin chloride, this guide synthesizes direct data where available with established principles and detailed mechanistic insights derived from closely related, well-studied analogues such as tributyltin (TBT) and triphenyltin (TPT) compounds. We will delve into the core physicochemical properties, the molecular mechanisms of action centering on mitochondrial disruption, protocols for efficacy evaluation, and the associated toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this potent biocidal agent.
Introduction to Triorganotin Biocides
Triorganotin (R₃SnX) compounds have been historically significant biocides, utilized in applications ranging from agricultural fungicides to marine anti-fouling agents.[1][2][3] Their efficacy stems from the nature of the organic (R) groups and the anionic (X) moiety, which modulate their biological activity and physicochemical properties. The primary biological targets of triorganotins are cellular energy transduction systems, making them effective against a wide array of organisms, including fungi, bacteria, and algae.[4] Tripentyltin chloride, with three pentyl chains attached to a tin-chloride core, belongs to this potent family. While less ubiquitous in literature than its tributyltin and triphenyltin counterparts, its structural characteristics suggest a similar, powerful biocidal profile.
Physicochemical Properties of Tripentyltin Chloride
Understanding the physical and chemical characteristics of a biocidal agent is fundamental to its application, formulation, and environmental fate. The properties of tripentyltin chloride are summarized below.
| Property | Value | Source |
| IUPAC Name | chloro(tripentyl)stannane | |
| Molecular Formula | C₁₅H₃₃ClSn | |
| Molecular Weight | 367.6 g/mol | |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 120°C @ 0.25 mmHg | |
| Solubility | Insoluble in water | [5] |
| Stability | Stable, but direct sunlight causes slow degradation. | [5] |
Core Mechanism of Action: Disruption of Cellular Respiration
The primary mode of action for triorganotin compounds, including tripentyltin chloride, is the disruption of oxidative phosphorylation, the cell's principal process for ATP generation. This multi-faceted inhibition effectively starves the target organism of energy, leading to cell death.
Inhibition of Mitochondrial ATP Synthase
The most critical molecular target for triorganotins is the F₀F₁-ATP synthase complex located in the inner mitochondrial membrane (or the cell membrane in bacteria).[4] These compounds inhibit the enzyme through interaction with the F₀ proton channel portion of the complex.[6][7] By binding to specific amino acid residues within this channel, they physically block the translocation of protons (H⁺) that drives the rotation of the synthase and the subsequent phosphorylation of ADP to ATP.[6] Research on related compounds like tributyltin chloride (TBTC) has shown that it can arrest the elementary steps of rotary catalysis in V-type ATPases, a related class of proton pumps.[8] This inhibition is potent and occurs at very low concentrations.
The fungicidal action of triphenyltin hydroxide (TPTH), a closely related compound, is explicitly classified by the Fungicide Resistance Action Committee (FRAC) as a Group 30 agent, targeting ATP synthase.[4] This targeted disruption of energy production is the cornerstone of its broad-spectrum fungicidal activity.[4]
Induction of Oxidative Stress and General Mitochondrial Toxicity
Beyond direct enzyme inhibition, organotins are known mitochondrial toxins that induce broader cellular damage.[7][9] Disruption of the electron transport chain can lead to the production of reactive oxygen species (ROS), causing significant oxidative stress.[9] This results in lipid peroxidation, DNA damage, and the activation of apoptotic (programmed cell death) pathways.[9] The lipophilic nature of the alkyl chains allows tripentyltin chloride to readily partition into and disrupt the integrity of cellular and mitochondrial membranes, further compromising cellular function.
Caption: Mechanism of tripentyltin chloride toxicity in a target cell.
Applications as a Biocide and Fungicide
While specific large-scale applications of tripentyltin chloride are not as well-documented as other organotins, its properties make it suitable for roles where broad-spectrum biocidal activity is required. The applications of its analogues provide a clear indication of its potential uses.
-
Antifouling Agent: Tributyltin compounds were cornerstone biocides in marine antifouling paints for decades.[2][10][11] They function by slowly leaching from the paint matrix, creating a toxic barrier that prevents the settlement of barnacles, algae, and other marine organisms on ship hulls.[2][11] The pentyl chains of tripentyltin chloride suggest similar efficacy in this domain.
-
Agricultural Fungicide: Triphenyltin compounds have been used to control a variety of fungal diseases in crops, such as leaf spot on sugar beets and blight on potatoes.[4][12] Their mode of action is effective against a range of fungal pathogens.[12]
-
Wood Preservation: The antifungal properties of organotins make them effective wood preservatives, protecting timber from decay caused by fungi.[2][3]
-
Material Protection: Organotins can be incorporated into textiles, plastics, and industrial water systems to prevent microbial growth and degradation.[2][3]
It is crucial to note that due to their high toxicity and environmental persistence, the use of many organotin compounds, particularly TBT, has been severely restricted or banned in many countries for applications like antifouling paints.[3][11][13]
Experimental Protocols for Efficacy Evaluation
Validating the biocidal and fungicidal efficacy of tripentyltin chloride requires standardized microbiological protocols. Below are representative methodologies for assessing its activity.
Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M38-A2 Standard, adapted)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a fungus.
Workflow:
-
Inoculum Preparation: A standardized suspension of fungal spores (e.g., from Aspergillus niger or Candida albicans) is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of tripentyltin chloride is prepared in a suitable solvent (e.g., DMSO) and then further diluted in RPMI-1640 culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (no drug, no fungus) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Antibacterial Activity: Minimum Bactericidal Concentration (MBC) Test
This protocol determines the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum.
Workflow:
-
Perform MIC Test: First, an MIC test is performed as described above, but using a bacterial species (e.g., Staphylococcus aureus or Escherichia coli) and appropriate broth (e.g., Mueller-Hinton).
-
Subculturing: After determining the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is spread onto an agar plate that does not contain any biocide.
-
Incubation: The agar plates are incubated for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration from the MIC plate that results in no bacterial colony growth on the subculture agar plate.
Safety and Toxicology
Organotin compounds are known for their significant toxicity to non-target organisms, including mammals.[1][14]
-
Acute Toxicity: Tripentyltin chloride is classified as toxic if swallowed and causes skin and serious eye irritation.[5] Dermal exposure and inhalation are also significant routes of exposure that can lead to systemic toxicity.[15][16]
-
Organ System Effects: The primary target organs for organotin toxicity include the central nervous system, liver, skin, and immune system.[9][12][15] They can act as neurotoxins and immunotoxic agents.[12]
-
Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects.[12][16][17] Their low water solubility and tendency to bind to sediment can lead to persistence and bioaccumulation in the environment.[12][16]
Comparative Acute Oral Toxicity Data:
| Compound | Test Animal | LD₅₀ (mg/kg) | Source |
| Triphenyltin Chloride | Rat | 190 | [12] |
| Triphenyltin Chloride | Mouse | 18 | [12] |
Extreme care and appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used when handling tripentyltin chloride.[5][16]
Conclusion
Tripentyltin chloride is a potent organotin biocide with significant potential for fungicidal and antibacterial applications. Its mechanism of action, centered on the inhibition of mitochondrial ATP synthase and the induction of oxidative stress, is well-established for its chemical class. While its efficacy is expected to be high, its application must be carefully weighed against its significant toxicological and environmental hazards. The protocols outlined in this guide provide a framework for the systematic evaluation of its biocidal properties. Further research is warranted to delineate the specific efficacy spectrum of tripentyltin chloride and to develop formulations that could mitigate its environmental impact while harnessing its powerful biocidal activity.
References
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A Technical Guide to the Direct Synthesis of Organotin Chlorides
Foreword: The Strategic Importance of Direct Synthesis
Organotin chlorides (RₙSnCl₄₋ₙ) are pivotal intermediates in the synthesis of a vast array of organotin compounds, which are indispensable in applications ranging from PVC stabilization and catalysis to biocides and pharmaceuticals. Traditionally, their synthesis has often involved multi-step processes with stoichiometric use of expensive and sensitive organometallic reagents like Grignard or organoaluminum compounds. The "direct synthesis" approach, involving the direct reaction of metallic tin with an organic halide, represents a more atom-economical and cost-effective alternative, particularly on an industrial scale. This guide provides an in-depth exploration of the core principles, catalytic systems, and practical methodologies for the direct synthesis of organotin chlorides, tailored for researchers and professionals in chemical and pharmaceutical development.
The Core Reaction: An Analogue to the Müller-Rochow Process
The direct synthesis of organotin chlorides is conceptually analogous to the well-established Müller-Rochow process for producing organosilicon compounds.[1][2][3] The fundamental reaction involves the oxidative addition of an organic chloride (R-Cl) to metallic tin (Sn), primarily yielding dialkyltin dichlorides (R₂SnCl₂) and, to a lesser extent, other organotin species.
General Reaction Scheme:
While the uncatalyzed reaction can occur, particularly with more reactive organic halides, it is often slow and lacks selectivity.[4] The commercial viability and laboratory utility of this method hinge on the use of sophisticated catalytic systems that enhance reaction rates and direct the selectivity towards the desired organotin chloride.[5][6]
Unraveling the Mechanism: The Role of Catalysis
The direct synthesis of organotin chlorides is a surface-mediated process, and its mechanism, while not fully elucidated in all aspects, is understood to proceed through a series of steps involving the activation of both the tin metal and the organic halide.
The Oxidative Addition Step
The key mechanistic step is the oxidative addition of the C-Cl bond to the tin surface.[7][8] This process involves the formal oxidation of tin from its zero-valent state to Sn(II) and subsequently to Sn(IV). The reaction is significantly influenced by the polarity of the C-X bond, with reactivity generally following the trend R-I > R-Br > R-Cl.[9]
The Crucial Role of Catalysts
Catalysts are essential to overcome the activation energy barrier of the oxidative addition and to steer the reaction towards the desired products. Several classes of catalysts have been developed, often used in combination to achieve synergistic effects.
Quaternary ammonium and phosphonium salts, particularly iodides (e.g., tetrabutylphosphonium iodide), are highly effective catalysts.[10][11] Their primary role is believed to be the formation of reactive intermediates on the tin surface. One proposed mechanism involves the formation of tin halogenoanions (e.g., [SnX₃]⁻) which are more potent nucleophiles than metallic tin itself.[4][12] These anions can then attack the alkyl halide in a nucleophilic substitution-like manner.
Iodine or iodide sources are frequently used as co-catalysts, especially when the organic halide is a chloride.[12][13] The iodide can exchange with the chloride on the tin surface, forming more reactive tin-iodide species. The greater polarizability and weaker bond strength of the resulting organotin iodides facilitate subsequent reactions and product formation.
Lewis acidic metal halides, such as those of lithium, can enhance the reactivity of the system.[12] They are thought to function by activating the tin surface or by forming complexes with the halide ions, thereby increasing the electrophilicity of the organic halide.
In some systems, particularly for the synthesis of dimethyltin dichloride, a combination of tin tetrachloride and a trihydrocarbyl phosphine or amine has been shown to be an effective catalyst.[14] These Lewis bases can coordinate to tin species, modifying their reactivity and solubility.
Key Direct Synthesis Approaches and Protocols
The optimal conditions for direct synthesis depend heavily on the target organotin chloride and the chosen catalytic system. Below are detailed protocols for the synthesis of two industrially significant organotin chlorides.
Synthesis of Dimethyltin Dichloride (Me₂SnCl₂) by Catalytic Direct Reaction
Dimethyltin dichloride is a key precursor for PVC stabilizers. Its direct synthesis is a commercially practiced process.[5][15]
Reaction:
Experimental Protocol:
-
Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, thermocouple, and a distillation head for product removal.
-
Materials:
-
Tin metal (powder or shot)
-
Catalyst system: e.g., a mixture of a trihydrocarbyl phosphine or amine and tin tetrachloride.[14]
-
Methyl chloride (gaseous)
-
-
Procedure:
-
Charge the autoclave with tin metal and the catalyst system. For example, for 4 moles of tin, 5-15% by weight of a catalyst mixture can be used.[10]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to the reaction temperature, typically in the range of 160-215°C.[10]
-
Introduce gaseous methyl chloride into the reactor, maintaining a pressure of 0.5-1.5 MPa.[10]
-
Continuously stir the reaction mixture. The reaction is typically run for several hours.
-
After the reaction is complete, the dimethyltin dichloride product can be isolated by vacuum distillation.[7][15]
-
Data Summary Table:
| Parameter | Value | Reference |
| Temperature | 160-215°C | [10] |
| Pressure | 0.5-1.5 MPa | [10] |
| Catalyst | Trihydrocarbyl phosphine/amine + SnCl₄ | [14] |
| Product Isolation | Vacuum Distillation | [7][15] |
Logical Workflow Diagram:
Caption: Workflow for the direct synthesis of dimethyltin dichloride.
Synthesis of Dibutyltin Dichloride (Bu₂SnCl₂) by Catalytic Direct Reaction
Dibutyltin dichloride is a versatile intermediate for various organotin derivatives used in catalysis and material science.
Reaction:
Experimental Protocol:
-
Apparatus: A stirred glass reactor or autoclave equipped with a reflux condenser, dropping funnel, and a nitrogen inlet.
-
Materials:
-
Tin powder
-
n-Butyl chloride
-
Catalyst: e.g., Tetrabutylphosphonium iodide[10]
-
-
Procedure:
-
To a stirred suspension of tin powder in an appropriate solvent (or neat), add the tetrabutylphosphonium iodide catalyst.
-
Heat the mixture to reflux (the reaction temperature is often in the range of 150-160°C).[10]
-
Add n-butyl chloride dropwise to the heated mixture over a period of several hours.
-
After the addition is complete, continue to heat the mixture at reflux for an additional period to ensure complete reaction.
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
The dibutyltin dichloride can be purified by vacuum distillation. Further purification can be achieved by crystallization from a suitable solvent like hexane.[10]
-
Data Summary Table:
| Parameter | Value | Reference |
| Temperature | 150-160°C | [10] |
| Catalyst | Tetrabutylphosphonium iodide | [10] |
| Reactant Addition | Dropwise addition of n-Butyl chloride | |
| Product Isolation | Filtration followed by Vacuum Distillation | [10] |
| Purification | Crystallization from Hexane | [10] |
Logical Workflow Diagram:
Caption: Workflow for the direct synthesis of dibutyltin dichloride.
Selectivity and Process Optimization
A key challenge in direct synthesis is controlling the selectivity towards the desired dialkyltin dichloride. The formation of trialkyltin chlorides (R₃SnCl) and monoalkyltin trichlorides (RSnCl₃) can occur, and their relative amounts depend on the reaction conditions.
-
Catalyst Concentration: The concentration and type of catalyst can significantly influence the R₂SnCl₂/R₃SnCl ratio. For instance, in the presence of a large amount of an organic base as a catalyst, the formation of trialkyltin chloride can be favored.[13]
-
Temperature and Pressure: These parameters affect the reaction rate and can also influence the product distribution. Higher temperatures may lead to decomposition of the reactants or products.
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction kinetics. Aprotic dipolar solvents have been shown to be effective in some systems.[12]
Concluding Remarks and Future Outlook
The direct synthesis of organotin chlorides offers a compelling alternative to traditional methods, characterized by its efficiency and atom economy. The continued development of novel catalytic systems with enhanced activity and selectivity will further solidify the position of this methodology in both industrial and academic settings. A deeper mechanistic understanding will undoubtedly pave the way for the rational design of catalysts tailored for the synthesis of a wider range of functionalized organotin chlorides, thereby expanding their utility in drug development and materials science.
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Sisido, K., Kozima, S., & Tuzi, T. (1967). Direct Synthesis of Organotin Compounds V. Di- and trialkyltin chlorides and bromides. Journal of Organometallic Chemistry, 9(1), 109–115. [Link]
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Smith, A. C., Jr., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(16), 4105–4106. [Link]
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Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. I. Di- and Tribenzyltin Chlorides. Journal of the American Chemical Society, 83(3), 538–541. [Link]
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Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. [Link]
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Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts. [Link]
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Methodological & Application
Application Note: Analytical Strategies for the Ultrasensitive Detection of Tripentyltin Chloride
Introduction: The Analytical Imperative for Tripentyltin Detection
Tripentyltin (TPT) chloride is an organotin compound belonging to a class of chemicals known for their potent biological activity. Tri-substituted organotins, in particular, have been widely used as biocides, fungicides, and anti-fouling agents.[1] Due to their toxicity and potential for environmental persistence and bioaccumulation, compounds like tributyltin (TBT) and triphenyltin (TPhT) are strictly regulated.[2][3] Tripentyltin, while less common, shares similar toxicological concerns, including potential endocrine-disrupting effects and high toxicity to aquatic life.[4][5]
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of TPT chloride is critical. Whether assessing the environmental fate of organotin compounds, investigating toxicological pathways, or ensuring the purity of research materials, robust analytical methods are paramount. This guide provides a detailed overview of the two primary analytical strategies for TPT chloride quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, provide validated step-by-step protocols, and explain the scientific rationale behind key experimental choices.
Core Methodologies: A Dichotomy in Analytical Approach
The analysis of organotin compounds like TPT chloride presents a unique challenge: they are non-volatile, often polar species that are not directly amenable to traditional gas chromatography.[6][7] This has led to the development of two distinct, powerful analytical workflows.
-
Gas Chromatography (GC): This technique offers exceptional separation efficiency and, when coupled with mass spectrometry, high sensitivity.[8] However, it mandates a chemical derivatization step to convert the polar TPT chloride into a more volatile and thermally stable analogue suitable for GC analysis.[6][9]
-
Liquid Chromatography (LC): This approach separates compounds in the liquid phase, circumventing the need for derivatization.[10] When paired with tandem mass spectrometry (MS/MS), it provides a rapid, highly selective, and direct method of analysis, simplifying sample preparation.[11]
The choice between these methods depends on the specific requirements of the study, including desired sensitivity, sample throughput, matrix complexity, and available instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a gold standard for trace-level quantification of organotins due to its high resolution and sensitivity.[8] The central pillar of this method is the conversion of the ionic organotin chloride into a neutral, volatile species.
Principle of Derivatization
The primary reason for derivatization is to overcome the low volatility of TPT chloride. The tin-chlorine bond is polar, leading to a high boiling point. By replacing the chloride with an alkyl group (e.g., ethyl or pentyl), the resulting tetra-organotin compound becomes nonpolar, significantly more volatile, and thermally stable, allowing it to traverse the GC column without degradation.[7][12] Common derivatizing agents include sodium tetraethylborate (NaBEt₄) for ethylation or Grignard reagents (e.g., pentylmagnesium bromide) for alkylation.[2][13]
Experimental Workflow for GC-MS Analysis
The following diagram outlines the complete workflow, from sample collection to final data analysis.
Caption: Workflow for TPT Chloride analysis by GC-MS/MS.
Detailed Protocol: Sample Preparation and Ethylation
This protocol is adapted for a general aqueous sample matrix and uses sodium tetraethylborate for derivatization.
-
Sample Collection: Transfer 10 mL of the aqueous sample into a 22 mL glass vial with a PTFE-lined cap.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Tripropyltin chloride) to the sample. This is crucial for correcting variations in extraction and derivatization efficiency.[14]
-
Buffering: Add 2 mL of acetate buffer solution to adjust the sample pH to approximately 4.7.[2] The ethylation reaction with NaBEt₄ is most efficient under these mildly acidic conditions.
-
Derivatization: Add 200 µL of a freshly prepared 2% (w/v) sodium tetraethylborate solution.[2] Cap the vial tightly and shake vigorously. Allow the reaction to proceed for 30 minutes at room temperature.
-
Scientist's Note: NaBEt₄ is unstable in solution and must be prepared daily to ensure potent derivatization activity.[2]
-
-
Extraction: Add 1 mL of hexane to the vial. Vortex the mixture for 1 minute to extract the newly formed, nonpolar ethylated TPT into the organic phase.
-
Phase Separation: Allow the vial to stand until the aqueous and organic (hexane) layers are clearly separated.
-
Sample Transfer: Carefully transfer the upper hexane layer into an autosampler vial for GC-MS analysis.
Detailed Protocol: GC-MS/MS Instrumentation
The following table provides typical starting parameters for a modern triple quadrupole GC-MS/MS system. Optimization for your specific instrument is recommended.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.[2] |
| Injection Volume | 1-2 µL | Standard volume for achieving good sensitivity without overloading the system. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[6] |
| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for separating a wide range of nonpolar compounds.[2] |
| Oven Program | Initial 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A typical temperature ramp that effectively separates derivatized organotins. |
| MS/MS System | Agilent 7000C Triple Quadrupole or equivalent | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns.[6] |
| Ion Source Temp. | 300 °C | High temperature prevents condensation and contamination of the ion source.[6] |
| Transfer Line Temp. | 310 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots.[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Example MRM Transition for Ethylated TPT | Precursor Ion (Q1): m/z of [Sn(C₅H₁₁)₃(C₂H₅)]⁺ fragment Product Ion (Q3): Specific fragment | To be determined empirically by infusing a standard of the derivatized compound. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a preferred technique for its speed and simplified sample preparation.[10] By analyzing TPT chloride directly in its ionic form, the time-consuming and error-prone derivatization step is eliminated.
Principle of Direct Analysis
This method leverages the power of electrospray ionization (ESI) to transfer the TPT cation from the liquid phase into the gas phase for MS analysis. The separation is achieved on a reverse-phase column, where polar analytes elute earlier than nonpolar ones. The subsequent MS/MS detection provides the necessary selectivity to distinguish TPT from matrix interferences.[11]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for TPT Chloride analysis by LC-MS/MS.
Detailed Protocol: Sample Preparation
This protocol is a streamlined "dilute-and-shoot" method suitable for relatively clean sample matrices.
-
Sample Collection: Take a 1 mL aliquot of the sample.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled TPT or a closely related organotin not present in the sample).
-
Extraction/Dilution: Add 1 mL of acetonitrile, vortex for 30 seconds. For more complex matrices, this step may involve a more rigorous extraction.[10]
-
Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates that could clog the LC system.
-
Sample Transfer: Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Instrumentation
The following table provides typical starting parameters. Mobile phase additives are critical for achieving good peak shape and ionization efficiency.
| Parameter | Recommended Setting | Rationale |
| LC System | Shimadzu UFLC, Waters Acquity UPLC, or equivalent | U(H)PLC systems provide high resolution and fast analysis times. |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent | A C18 stationary phase is standard for reverse-phase separation of moderately polar compounds.[10] |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak shape.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Formic acid and ammonium formate act as ion-pairing agents and improve ionization efficiency in positive ESI mode.[10] |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Organic mobile phase for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension. |
| Gradient | 10% B to 95% B over 5 minutes, hold 2 min, re-equilibrate | A standard gradient to elute the TPT cation while washing the column. |
| MS/MS System | AB SCIEX QTRAP®, Waters Xevo TQ, or equivalent | A sensitive tandem mass spectrometer is required for trace-level detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, pre-charged analytes like the TPT cation. |
| Key Voltages | Optimize IonSpray Voltage, Curtain Gas, and Collision Energy | Instrument-specific parameters that must be tuned to maximize signal for the TPT cation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity. |
| Example MRM Transition for TPT Cation | Precursor Ion (Q1): m/z of [Sn(C₅H₁₁)₃]⁺ Product Ion (Q3): m/z of a characteristic fragment | The precursor is the molecular ion of the TPT cation. The product ion is determined by fragmentation experiments (e.g., loss of pentyl groups). |
Method Comparison and Validation
A self-validating protocol is one where quality controls are integrated to ensure the trustworthiness of the results. Both methods rely on a stable calibration curve and the use of an internal standard.
| Feature | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Sensitivity | Potentially higher (sub-ppt levels achievable) due to sample pre-concentration during extraction.[13] | Excellent (low ppb to high ppt), but can be matrix-dependent. |
| Sample Preparation | More complex and time-consuming; potential for analyte loss or contamination during multiple steps.[6][12] | Simple and fast ("dilute-and-shoot" is often possible), minimizing error sources.[10] |
| Analysis Time | Longer, due to both sample prep and GC run times (typically >15 min).[6] | Shorter, with LC run times often under 10 minutes.[10] |
| Robustness | Derivatization reagents can be sensitive; GC inlet can require frequent maintenance. | Generally robust, but susceptible to matrix effects (ion suppression) which must be monitored.[11] |
| Best Suited For | Ultra-trace analysis in complex matrices (e.g., sediment, tissue) where maximum sensitivity is required.[6] | Higher-throughput screening, analysis of less complex matrices (e.g., water, formulations), and workflow automation. |
| Key QC Check | Recovery of internal standard to validate derivatization and extraction efficiency. | Monitoring of internal standard signal to detect and correct for matrix-induced ion suppression. |
Conclusion
The detection of tripentyltin chloride can be reliably achieved by two complementary analytical techniques. GC-MS offers unparalleled sensitivity through a workflow that includes a critical derivatization step to enhance volatility. This method is ideal for applications demanding the lowest possible detection limits. In contrast, LC-MS/MS provides a rapid, high-throughput alternative by analyzing the compound directly, significantly simplifying sample preparation. This makes it an excellent choice for routine analysis and screening.
The selection of the appropriate method should be guided by the specific research question, the sample matrix, and the required detection limits. By understanding the principles and following the detailed protocols outlined in this guide, researchers can generate accurate, reproducible, and trustworthy data for the quantification of tripentyltin chloride.
References
- Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.
- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Application Note 5991-4658EN. [Link: https://www.agilent.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link: https://www.
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Presentation. [Link: https://www.arpat.toscana.
- Harino, H. (2011). Determination of organotin compounds in environmental samples. In Mass Spectrometry in Environmental Sciences. InTech. [Link: https://www.intechopen.com/chapters/16912]
- AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Technical Note. [Link: https://sciex.
- PubChem. (n.d.). Triphenyltin Chloride. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12540]
- Ochiai, N., et al. (1998). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. Journal of AOAC International, 81(5), 1047-1056. [Link: https://pubmed.ncbi.nlm.nih.gov/9766114/]
- U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link: https://www.epa.gov/sites/production/files/2015-12/documents/8323.pdf]
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note 5991-4328EN. [Link: https://www.agilent.
- NIOSH. (2015). TRIPHENYL TIN CHLORIDE (as Sn) 5527. NIOSH Manual of Analytical Methods. [Link: https://www.cdc.gov/niosh/docs/2003-154/pdfs/5527.pdf]
- Tzollas, N. M., et al. (2013). Speciation Study of Trialkyl- and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. Current Analytical Chemistry, 9(2), 235-244. [Link: https://www.researchgate.
- NOAA. (n.d.). TRIPHENYLTIN CHLORIDE. CAMEO Chemicals. [Link: https://cameochemicals.noaa.gov/chemical/4497]
- BCP Instruments. (2022). Organotin analysis. [Link: https://www.bcpinstruments.com/organotin-analysis/]
- Hoch, M. (2001). Organotin compounds in the environment- an overview. Applied Geochemistry, 16(7-8), 719-743. [Link: https://www.sciencedirect.com/science/article/abs/pii/S088329270000067X]
- Fisher Scientific. (2025). Safety Data Sheet - Triphenyltin chloride. [Link: https://www.fishersci.com/sds?productName=AC140990050]
- ALS Global. (n.d.). Analysis of organotin compounds. [Link: https://www.alsglobal.
- ISO 17353:2004. (2005). Water quality -- Determination of selected organotin compounds -- Gas-chromatographic method. International Organization for Standardization. [Link: https://www.iso.org/standard/31758.html]
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Application Note: Derivatization of Tripentyltin Chloride for Robust GC Analysis
Introduction: The Analytical Challenge of Organotin Compounds
Tripentyltin (TPT) compounds, a subclass of organotins, have seen use in agriculture and as biocides. Due to their toxicity and persistence, regulatory bodies and environmental monitoring agencies require sensitive and specific analytical methods for their detection. Gas chromatography (GC) is a powerful technique for separating these compounds, but tripentyltin chloride (TPTCl), like many other organotin halides, is polar and has low volatility, making it unsuitable for direct GC analysis.[1]
To overcome this analytical hurdle, a derivatization step is essential. This process chemically modifies the TPTCl to create a more volatile and thermally stable analogue that is amenable to GC separation and subsequent detection by mass spectrometry (MS) or flame photometric detection (FPD).[2] This application note provides a detailed guide to the two most prevalent and effective derivatization techniques for TPTCl: alkylation via a Grignard reagent (pentylation) and ethylation using sodium tetraethylborate (NaBEt₄).
The choice of derivatization method is a critical step that influences reaction efficiency, sample throughput, and potential interferences. This guide explains the causality behind the experimental choices for each protocol, ensuring a robust and self-validating analytical system.
Foundational Principles: Why Derivatization is Non-Negotiable
The primary objective of derivatization in this context is to replace the polar tin-chloride bond with a nonpolar tin-carbon bond. This transformation has several key benefits:
-
Increased Volatility: The resulting tetra-organotin compound (e.g., di-pentyl-tributyltin or ethyl-tripentyltin) has a significantly higher vapor pressure, allowing it to be readily transferred into the gas phase in the GC injector without thermal decomposition.[3]
-
Improved Thermal Stability: The newly formed Sn-C bond is more stable at the high temperatures of the GC inlet and column than the original Sn-Cl bond.
-
Enhanced Chromatographic Performance: The nonpolar derivatives exhibit better interaction with common nonpolar GC stationary phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane), resulting in sharper, more symmetrical peaks.
-
Preservation of Speciation: When performed correctly, these derivatization methods do not alter the number or type of the original organic groups (pentyl groups in this case) attached to the tin atom, thus preserving the identity of the original TPT species.
Method 1: Alkylation with Pentylmagnesium Bromide (Grignard Reagent)
Alkylation using a Grignard reagent is a widely used and highly effective technique for derivatizing organotin compounds. For tripentyltin chloride, using pentylmagnesium bromide (PeMgBr) as the reagent is advantageous. This specific choice results in the formation of dipentyltripentyltin. The use of a pentyl group for derivatization yields a compound with relatively low volatility, which minimizes the risk of analyte loss during solvent evaporation or concentration steps.[4]
Chemical Principle
The Grignard reaction involves the nucleophilic attack of the carbanion-like pentyl group from the PeMgBr reagent on the electrophilic tin atom of TPTCl. The pentyl group displaces the chloride ion, forming a new tin-carbon bond.
Reaction: (C₅H₁₁)₃SnCl + C₅H₁₁MgBr → (C₅H₁₁)₄Sn + MgClBr
Experimental Workflow: Grignard Pentylation
Caption: Workflow for Grignard Pentylation of TPTCl.
Detailed Protocol: Grignard Pentylation
Materials:
-
Sample extract containing Tripentyltin Chloride in a compatible organic solvent (e.g., hexane).
-
Pentylmagnesium bromide (PeMgBr) solution (e.g., 2.0 M in diethyl ether).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 0.25 M sulfuric acid.[5]
-
Anhydrous sodium sulfate.
-
Hexane (GC grade).
-
Reaction vials (e.g., 10 mL glass vials with PTFE-lined caps).
Procedure:
-
Sample Preparation: Concentrate the sample extract containing TPTCl to approximately 1 mL in a reaction vial. The solvent must be aprotic and compatible with the Grignard reagent (e.g., hexane). Ensure the extract is anhydrous by passing it through a small column of anhydrous sodium sulfate if necessary. Water will rapidly decompose the Grignard reagent.[6]
-
Derivatization Reaction: In a fume hood, carefully add 0.5 mL of the pentylmagnesium bromide solution to the sample extract.[5]
-
Causality Note: An excess of the Grignard reagent is used to drive the reaction to completion and to account for any minor protic impurities that may be present.
-
-
Immediately cap the vial and vortex for 10-15 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.[5]
-
Quenching: Uncap the vial carefully in the fume hood. To destroy the excess, unreacted Grignard reagent, slowly add 2 mL of saturated NH₄Cl solution dropwise.[5] This is a vigorous reaction; perform this step in a cold water bath to dissipate heat.
-
Causality Note: Quenching is a critical safety step and is necessary to prevent the highly reactive Grignard reagent from interfering with subsequent steps or damaging the GC column.
-
-
Extraction: Vortex the mixture for 10-20 seconds to ensure thorough mixing and extraction of the derivatized, nonpolar product into the organic phase.
-
Allow the mixture to stand until two distinct phases separate. The upper organic layer contains the derivatized tripentyltin.
-
Sample Collection: Carefully transfer the upper organic layer (hexane phase) into a clean autosampler vial for GC analysis.[5]
Method 2: Ethylation with Sodium Tetraethylborate (NaBEt₄)
Ethylation with sodium tetraethylborate (NaBEt₄) is another robust derivatization method, particularly advantageous for aqueous samples as it can be performed in situ.[3] This method is generally considered safer and involves fewer steps than the Grignard procedure.[7] The reaction converts TPTCl to the more volatile ethyltripentyltin.
Chemical Principle
Sodium tetraethylborate acts as an ethyl group donor. In an aqueous buffered solution, it reacts with the tripentyltin cation to form the ethylated, neutral, and volatile species.
Reaction: (C₅H₁₁)₃Sn⁺ + NaB(C₂H₅)₄ → (C₅H₁₁)₃Sn(C₂H₅) + Na⁺ + B(C₂H₅)₃
Experimental Workflow: NaBEt₄ Ethylation
Caption: Workflow for NaBEt₄ Ethylation of TPTCl.
Detailed Protocol: NaBEt₄ Ethylation
Materials:
-
Sample containing Tripentyltin Chloride (can be in an aqueous matrix or a polar solvent like ethanol).
-
Sodium tetraethylborate (NaBEt₄).
-
Ethanol or Methanol (for preparing the derivatizing agent).[5][8]
-
Acetate buffer (e.g., 1 M, pH 4.5).
-
Hexane (GC grade).
-
Deionized water.
-
Reaction vials (e.g., 15 mL glass vials with PTFE-lined caps).
Procedure:
-
Reagent Preparation: Prepare a 1-2% (w/v) solution of NaBEt₄ in ethanol or methanol. This solution is not stable and must be prepared fresh daily.[8]
-
Sample Buffering: Place 1 mL of the sample into a reaction vial. Add 1 mL of acetate buffer to adjust the pH to approximately 4.5.[5][9]
-
Causality Note: The reaction is pH-dependent. A pH range of 4-5 is optimal for the ethylation of organotins. At lower pH values, NaBEt₄ can partially convert to sodium borohydride, leading to the formation of hydrides, while higher pH can affect derivatization efficiency.[3]
-
-
Derivatization and Extraction: Add 1 mL of the freshly prepared NaBEt₄ solution.[8]
-
Immediately add 1 mL of hexane to the vial.[5]
-
Causality Note: Adding the extraction solvent at this stage allows for simultaneous derivatization and extraction. As the volatile ethyltripentyltin is formed, it is immediately partitioned into the organic solvent, driving the reaction forward and protecting the derivative from potential degradation in the aqueous phase.
-
-
Cap the vial tightly and shake or vortex vigorously for 30 minutes.[5][8]
-
Phase Separation: After shaking, allow the mixture to stand until the phases have clearly separated. Centrifugation can be used to expedite this process.[8]
-
Sample Collection: Carefully transfer the upper organic layer (hexane) into an autosampler vial for GC analysis.[5]
Method Comparison and Selection
The choice between Grignard pentylation and NaBEt₄ ethylation depends on the sample matrix, available resources, and safety considerations.
| Parameter | Grignard Pentylation (with PeMgBr) | NaBEt₄ Ethylation | Rationale & References |
| Reaction Matrix | Anhydrous organic solvents (e.g., hexane, ether) | Aqueous or polar organic solvents (e.g., ethanol) | Grignard reagents are destroyed by water; NaBEt₄ is suitable for in-situ derivatization in water.[3] |
| Derivatization Yield | Generally high and reproducible for various organotins. | High, but can be slightly lower than Grignard methods for some compounds. | Comparative studies show Grignard methods can provide slightly higher recoveries. |
| Safety Concerns | High. Grignard reagents are highly reactive and flammable. | Moderate. NaBEt₄ is hygroscopic and decomposes. | Grignard reagents react violently with water and acids. |
| Procedure Complexity | More complex (requires anhydrous conditions, quenching step). | Simpler (fewer steps, simultaneous derivatization/extraction). | The NaBEt₄ procedure simplifies and quickens the overall analytical process.[7] |
| Interferences | Less susceptible to matrix components that react with NaBEt₄. | Can be affected by other reactive metals in the sample matrix. | An excess of NaBEt₄ is often required to overcome matrix effects.[3] |
| Derivative Volatility | Lower (Pentylated TPT) | Higher (Ethylated TPT) | Pentylation is advantageous for preventing evaporative losses during sample work-up.[4] |
Post-Derivatization: GC Analysis Parameters
Following successful derivatization, the sample is ready for instrumental analysis. Below are typical starting conditions for GC-MS and GC-FPD analysis of TPT derivatives.
| GC Parameter | Recommended Setting | Rationale |
| Injector | Splitless, 250 °C | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) | Provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A nonpolar 5% phenyl-methylpolysiloxane column provides good separation for these nonpolar derivatives. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10-15 °C/min to 280-300 °C, Hold: 5-10 min | This temperature program allows for the separation of solvent and lighter compounds from the heavier organotin derivatives. |
| MS Detector | EI source (70 eV), Scan or SIM mode. Source Temp: 230°C, Quad Temp: 150°C | In SIM mode, monitor characteristic ions for the derivatized TPT for enhanced sensitivity and selectivity.[9] |
| FPD Detector | Tin-specific filter (610 nm), Detector Temp: 250 °C | Provides high selectivity for tin-containing compounds.[2][10] |
Troubleshooting and Best Practices
-
Low/No Derivative Peak:
-
Poor Peak Shape (Tailing):
-
Indicates active sites in the GC system. Deactivate the inlet liner with a silanizing agent and ensure the column is in good condition.[6]
-
-
Contamination/Ghost Peaks:
-
Grignard reagents can be a source of contamination. Run a reagent blank.
-
Ensure all glassware is scrupulously clean. Silanizing glassware can prevent adsorption of analytes to glass surfaces.[6]
-
-
Safety:
-
Always handle Grignard reagents in a certified fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Be prepared for the vigorous reaction during the quenching step.
-
Conclusion
The derivatization of tripentyltin chloride is a mandatory step for its reliable analysis by gas chromatography. Both Grignard pentylation and NaBEt₄ ethylation are proven and effective methods. Grignard pentylation is a classic, high-yield technique ideal for organic extracts, while NaBEt₄ ethylation offers a simpler, safer, and faster workflow, especially for aqueous samples. The choice of method should be guided by the sample matrix and laboratory capabilities. By understanding the chemical principles and carefully following the detailed protocols outlined in this note, researchers can achieve accurate, reproducible, and robust quantification of tripentyltin in a variety of samples.
References
-
Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-124. [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). Analysis of organotin compounds by Grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-205. [Link]
-
de Voogt, P., van Hattum, B., & Cofino, W. P. (1991). Preparation of Pentylated Organotin Standards for Use in Trace Analysis with Gas Chromatography. Chromatographia, 31(7-8), 387-390. [Link]
-
Okoro, H. K., Fatoki, O. S., Adekola, F. A., Ximba, B. J., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate. [Link]
-
Rogers, H. R., Deutch, J., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 226-231. [Link]
-
Traversi, D., Gilli, G., & Pignata, C. (2007). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie, 10(9), 835-842. [Link]
-
Simpson, C. D., Cresser, M. S., & Ebdon, L. (2006). Derivatization reactions of metals with sodium tetraethylborate. ResearchGate. [Link]
-
Meeker, J. D., Sielken, R. L., & Valdez-Flores, C. (2001). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. PubMed. [Link]
- Kumar, P. R., et al. (2004). Synthesis and purification of nateglinide.
-
Rapsomanikis, S. (1994). Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples — A Review. Analyst, 119(7), 1429-1439. [Link]
-
Okoro, H. K., Fatoki, O. S., & Adekola, F. A. (2014). GC-FPD analytical conditions. ResearchGate. [Link]
-
Hashimoto, S., & Otsuki, A. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Application Note: NIOSH Analytical Methods for Organotin Compounds
Introduction: The Analytical Imperative for Organotin Compound Monitoring
Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their diverse applications, ranging from stabilizers in PVC plastics and catalysts in industrial processes to biocides in antifouling paints and pesticides, have led to their widespread presence in occupational environments.[1] However, the utility of these compounds is shadowed by their significant toxicity, which varies considerably with the number and nature of the organic groups attached to the tin atom.[2][3] Tri- and tetra-substituted organotins, such as tributyltin (TBT) and trimethyltin, are particularly noted for their neurotoxic and immunotoxic effects, with acute exposures potentially leading to severe health consequences, including death.[2][4][5]
Given the potential for workplace exposure through inhalation and dermal contact, regulatory bodies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established stringent occupational exposure limits (OELs) to protect worker health.[3][6] The NIOSH Recommended Exposure Limit (REL) is 0.1 mg/m³ (as Sn), with a skin notation indicating the potential for significant absorption through the skin.[6] Accurate and reliable analytical methods are therefore paramount for assessing workplace exposures, ensuring compliance with these regulations, and implementing effective control measures.
This application note provides a detailed guide to the NIOSH-validated methodology for the determination of organotin compounds in workplace air, primarily focusing on NIOSH Method 5504. It is designed for researchers, industrial hygienists, and analytical chemists, offering not just a protocol, but also the scientific rationale behind the procedural steps to ensure robust and defensible results.
Overview of Analytical Strategies for Organotin Speciation
The analysis of organotin compounds is complicated by the need for speciation – that is, the separate quantification of different organotin species, as their toxicities differ significantly. Several analytical techniques have been developed to address this challenge.
-
Gas Chromatography (GC): GC-based methods are powerful for separating volatile or semi-volatile organotins.[7] These methods often require a derivatization step to convert the typically non-volatile organotin chlorides or oxides into more volatile forms, for example, through ethylation with sodium tetraethylborate.[8][9] Detection is commonly achieved using a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD), which offer high selectivity for tin.[1][9][10]
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing non-volatile and thermally labile organotin compounds without derivatization.[11] Coupling HPLC with highly sensitive and specific detectors is crucial.
-
HPLC-ICP-MS: Inductively Coupled Plasma Mass Spectrometry provides elemental specificity and extremely low detection limits, making it a powerful tool for organotin speciation.
-
HPLC-GFAAS: Graphite Furnace Atomic Absorption Spectroscopy offers a robust and sensitive method for tin-specific detection post-chromatographic separation. This is the approach validated by NIOSH in Method 5504.[6]
-
NIOSH Method 5504 was developed to provide a reliable, validated procedure for monitoring a range of organotin compounds in workplace air, accommodating both particulate and vapor phases.[12]
NIOSH Method 5504: A Detailed Protocol
NIOSH Method 5504 is a comprehensive procedure for the collection and analysis of various organotin compounds, including tetrabutyltin (TeBT), tributyltin chloride (TBTC), and tricyclohexyltin hydroxide (TCHH), among others.[13] The method employs a combination of air sampling using a filter and a solid sorbent, followed by solvent desorption, HPLC separation, and detection by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).
Core Principle
The method is based on a two-phase sampling system to capture both aerosolized and vapor-phase organotins. The collected compounds are then desorbed using an acidified acetonitrile solution. An aliquot of this solution is injected into an HPLC system for speciation. The column eluent is collected in fractions, and each fraction is subsequently analyzed for its tin content using a GFAAS. The total absorbance for each separated organotin peak is then used to quantify the mass of tin, which is converted to the concentration in the air.[14]
Quantitative Data Summary
The following table summarizes the key operational parameters and performance metrics for NIOSH Method 5504.[6]
| Parameter | Specification |
| NIOSH Method | 5504 |
| Analyte | Organotin Compounds (as Tin) |
| Working Range | 0.015 to 1 mg/m³ (for a 300-L air sample) |
| Flow Rate | 1.0 to 1.5 L/min |
| Minimum Volume | 50 L |
| Maximum Volume | 500 L |
| Sampler | 37-mm Glass Fiber Filter followed by an XAD-2 Sorbent Tube (80 mg/40 mg) |
| Shipment | Ship assembled sampler on dry ice |
| Sample Stability | Stable for 7 days at 0 °C |
| Desorption | 10 mL of 0.1% (v/v) acetic acid in acetonitrile, 30 min in an ultrasonic bath |
| Measurement Technique | HPLC / Graphite Furnace Atomic Absorption (GFAAS) |
| Wavelength | 286.3 nm (with background correction) |
| Estimated LOD | 1 µg Sn per sample |
| Overall Precision (SrT) | 0.07 to 0.10 |
Experimental Workflow Diagram
The overall workflow for NIOSH Method 5504, from sample collection to final analysis, is depicted below.
Caption: Workflow for NIOSH Method 5504 for Organotin Analysis.
Detailed Step-by-Step Protocols
Protocol 1: Air Sampling
-
Pump Calibration: Calibrate each personal sampling pump with a representative sampler in line to ensure an accurate flow rate between 1.0 and 1.5 L/min.[12]
-
Sampler Assembly: The sampler consists of a 37-mm glass fiber filter in a cassette, connected via a short piece of tubing to an XAD-2 sorbent tube (containing an 80 mg front section and a 40 mg back section).[6]
-
Sampling: Break the ends of the sorbent tube immediately before sampling. Attach the sampler to the calibrated pump and place it in the worker's breathing zone.
-
Sample Collection: Sample for a sufficient duration to collect a total air volume between 50 and 500 L.[12]
-
Post-Sampling: After sampling, cap the ends of the sampler. The filter cassette and sorbent tube should remain connected.
-
Shipment and Storage: Pack the samplers securely for shipment in a container with dry ice. Samples must be stored at or below 0 °C and analyzed within seven days of collection to ensure stability.[6]
Protocol 2: Sample Preparation and Desorption
Causality Note: Separate handling of the filter, front sorbent, and back sorbent sections is critical. The back section is analyzed to check for breakthrough, which would indicate that the sampling capacity of the front section was exceeded, invalidating the sample.
-
Disassembly: Carefully open the filter cassette and, using clean tweezers, transfer the glass fiber filter to a 125-mL beaker.
-
Sorbent Sections: Transfer the front sorbent section (including the front glass wool plug) to a second beaker. Transfer the back sorbent section (with its retaining plugs) to a third beaker.
-
Desorption: Pipette exactly 10.0 mL of the desorption solution (0.1% v/v glacial acetic acid in acetonitrile) into each of the three beakers.[12]
-
Sealing: Cover each beaker with plastic film to prevent evaporation.
-
Extraction: Place the beakers in an ultrasonic bath and agitate for 30 minutes to facilitate the complete desorption of the organotin compounds from the media.[12] The resulting solutions are now ready for analysis.
Protocol 3: Instrumental Analysis (HPLC-GFAAS)
Expertise Note: The choice of HPLC column depends on the target analytes. A C18 reverse-phase column is typically used for tetra-organotin compounds, while a strong cation exchange column is preferred for other organotin species.[15] The graphite furnace program must be optimized to first dry the sample, then pyrolyze the matrix, and finally atomize the tin for measurement.
-
HPLC Setup: Configure the HPLC system with the appropriate column and mobile phase. The mobile phase often consists of a buffered methanol/water/acetonitrile mixture.[12]
-
GFAAS Setup: Set up the GFAAS with a tin electrodeless discharge lamp or hollow cathode lamp. The wavelength should be set to 286.3 nm with background correction enabled.[6] It is highly recommended to use pyrolytic graphite tubes and platforms coated with zirconium, which improves precision and the atomization of volatile species like TeBT.[12][16]
-
Interface: Interface the HPLC eluent stream with the GFAAS autosampler so that fractions of the eluent (e.g., 2 mL per minute) can be collected directly into the autosampler vials.[14]
-
Injection: Inject an aliquot of the desorbed sample solution into the HPLC.
-
Analysis: As the separated organotin compounds elute from the column, the fractions are collected. The GFAAS autosampler then injects a 20 µL aliquot from each fraction into the graphite furnace for analysis.[6]
-
Data Acquisition: The GFAAS will generate a series of absorbance peaks. The sum of the peak areas corresponding to the elution time of a specific organotin compound represents the total amount of tin for that species.[14]
Self-Validating System: Calibration and Quality Control
A robust analytical method requires a rigorous quality control system to ensure the trustworthiness of the results.
-
Calibration Standards:
-
Prepare individual organotin standard solutions at a concentration of 1000 µg/mL (as Sn) in the desorption solution.[12]
-
From these, prepare a mixed calibration stock solution containing all compounds of interest at 10 µg/mL (as Sn). This stock solution should be prepared fresh daily.[15]
-
Generate a series of at least six working standards by performing serial dilutions of the calibration stock solution. The concentration range should bracket the expected sample concentrations (typically 0.1 to 5 µg/mL as Sn).[12]
-
-
Calibration Curve: Analyze the working standards in the same manner as the samples. Plot a calibration curve of the total GFAAS peak area versus the mass of tin (µg) for each organotin compound.
-
Recovery Study: The method's performance on the sampling media must be verified.
-
Prepare spiked samples at three different concentration levels by injecting known amounts of the organotin standards directly onto blank filters and sorbent tubes.
-
Allow the spiked samplers to stand overnight, then desorb and analyze them alongside the field samples and standards.
-
Calculate the recovery (R) for each compound at each level. The results should be corrected for this recovery.[6]
-
-
Blanks: Analyze field blanks (samplers taken to the field but not used for sampling) and media blanks (unopened samplers from the same lot) to check for contamination. The average mass found on the media blanks should be subtracted from the sample results.[14]
Diagram of the Analytical Logic
The logical flow of the analysis, emphasizing the separation and detection steps, is illustrated below.
Caption: Logic flow from sample injection to species quantification.
Conclusion
NIOSH Method 5504 provides a validated and robust framework for the speciation and quantification of organotin compounds in occupational settings. Its strength lies in the combination of a comprehensive sampling strategy that captures both particulate and vapor phases with the specificity of HPLC separation and the sensitivity of GFAAS detection. By carefully following the detailed protocols for sampling, preparation, and analysis, and by implementing a thorough quality control system, laboratories can generate high-quality, defensible data. This data is essential for accurately assessing worker exposure, ensuring a safe workplace, and verifying the effectiveness of implemented health and safety controls.
References
-
NIOSH (1994). ORGANOTIN COMPOUNDS (as Sn): Method 5504. In NIOSH Manual of Analytical Methods (NMAM), 4th ed., Issue 2. U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health, DHHS (NIOSH) Publication No. 94-113. [Link]
-
NIOSH (2016). ORGANOTIN COMPOUNDS (as Sn): Method 5504. In NIOSH Manual of Analytical Methods (NMAM), 5th ed., Issue 3. U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
OI Analytical (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
-
NIOSH (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
U.S. EPA (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
NIOSH (2014). METALWORKING FLUIDS (MWF) ALL CATEGORIES: Method 5524. In NIOSH Manual of Analytical Methods (NMAM), 5th ed., Issue 2. [Link]
-
Parnapy, A. A., & O'Connor, P. F. (2001). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. AIHAJ : a journal for the science of occupational and environmental health and safety, 62(3), 307–312. [Link]
-
ATSDR (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. [Link]
-
Leermakers, M., et al. (2005). Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD). Analytical and Bioanalytical Chemistry, 381(5), 1117-1124. [Link]
-
ATSDR (2005). ToxFAQs™ for Tin and Compounds. Agency for Toxic Substances and Disease Registry. [Link]
-
NIOSH (2013). Backup Data Report for Method 5524. [Link]
-
De Smaele, T., Moens, L., Dams, R., & Sandra, P. (2005). Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD). Analytical and bioanalytical chemistry, 381(5), 1117–1124. [Link]
-
EVISA (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net. [Link]
-
Wikisource (2018). NIOSH Manual of Analytical Methods - 5504.pdf/4. [Link]
-
Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298. [Link]
-
Wikisource (2018). NIOSH Manual of Analytical Methods - 5504.pdf/1. [Link]
-
Wikisource (2018). NIOSH Manual of Analytical Methods - 5524.pdf/1. [Link]
-
ResearchGate (n.d.). Occupational exposure to organotin substances. Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. [Link]
-
ATSDR (2005). Chapter 7: Analytical Methods. In Toxicological Profile for Tin and Tin Compounds. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water (2022). Organo-tin compounds. [Link]
-
Wisconsin State Laboratory of Hygiene (n.d.). Metal Working Fluids. [Link]
-
NIOSH (n.d.). Alphabetical Method Listing - T - NMAM 4th Edition. [Link]
-
ResearchGate (2020). Toxicity and Health Effects of Selected Organotin Compounds: A Review. [Link]
-
Wikisource (2018). NIOSH Manual of Analytical Methods - 5504.pdf/5. [Link]
-
SciSpace (n.d.). Determination of organotin compounds in environmental samples. [Link]
-
Wikisource (2018). NIOSH Manual of Analytical Methods - 5504.pdf/2. [Link]
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- 2. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 4. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 15. Page:NIOSH Manual of Analytical Methods - 5504.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 16. Page:NIOSH Manual of Analytical Methods - 5504.pdf/5 - Wikisource, the free online library [en.wikisource.org]
Application Note: Speciation and Quantification of Organotin Compounds Using High-Performance Liquid Chromatography Coupled with Atomic Absorption Spectroscopy (HPLC-AAS)
For: Researchers, scientists, and drug development professionals
Abstract
The escalating use of organotin compounds (OTCs) in industrial and agricultural sectors has led to their prevalence as environmental contaminants. Due to the varying toxicity dependent on the chemical species—with tributyltin (TBT) and triphenyltin (TPhT) being particularly toxic—robust analytical methods for speciation are imperative.[1] This application note provides a comprehensive guide to the analysis of organotin compounds using a powerful hyphenated technique: High-Performance Liquid Chromatography (HPLC) coupled with Atomic Absorption Spectroscopy (AAS). This combination leverages the separation capabilities of HPLC for different organotin species and the high sensitivity and element-specificity of AAS for detection. A key advantage of this approach is the elimination of the derivatization step often required in gas chromatography-based methods, which simplifies sample preparation and reduces potential sources of error.[1] Detailed protocols for sample preparation from various matrices, instrument setup, and method validation are presented to ensure accurate and reliable quantification of organotin species at trace levels.
Introduction: The Rationale for Speciation Analysis of Organotin Compounds
Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond. Their applications are diverse, ranging from PVC stabilizers and catalysts to pesticides and antifouling agents for marine vessels.[2] However, their widespread use has resulted in their detection in various environmental compartments, including water, sediment, and biota.[1]
The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. For instance, tributyltin (TBT) is a potent endocrine disruptor and is significantly more toxic than its degradation products, dibutyltin (DBT) and monobutyltin (MBT).[3] Therefore, merely determining the total tin concentration is insufficient for a comprehensive risk assessment. Speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is crucial. The coupling of chromatographic separation with element-specific spectrometric detection has proven to be a valuable approach for the speciation of organotins.[1]
The Synergy of HPLC and AAS: A Powerful Analytical Alliance
The hyphenation of HPLC and AAS provides a robust platform for organotin speciation. Each component plays a critical role in the analytical workflow.
The Principle of HPLC Separation
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify components in a mixture. The fundamental principle of HPLC lies in the distribution of the sample components between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). As the mobile phase carries the sample through the column, components with a higher affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, resulting in separation. For organotin analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The Principle of AAS Detection
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for determining the concentration of individual elements in a sample.[4] It relies on the principle that atoms of a specific element will absorb light at a characteristic wavelength when they are in a gaseous, ground state.[4] The amount of light absorbed is directly proportional to the concentration of the analyte atoms. For tin analysis, a tin-specific hollow cathode lamp is used as the light source. The eluent from the HPLC is introduced into an atomizer, typically a graphite furnace (Graphite Furnace AAS or GF-AAS), which provides the high temperature necessary to vaporize the sample and create free tin atoms.
The direct coupling of HPLC to AAS allows for the continuous monitoring of the HPLC eluent, providing real-time, element-specific detection of the separated organotin species.
Comprehensive Analytical Workflow
A successful organotin analysis by HPLC-AAS involves a series of critical steps, from sample collection and preparation to instrumental analysis and data interpretation.
Figure 1: A generalized workflow for the analysis of organotin compounds using HPLC-AAS.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific sample matrix and target analytes.
Sample Preparation: A Critical Step for Accurate Results
Proper sample preparation is paramount to remove interfering matrix components and concentrate the target analytes.[5]
4.1.1. Protocol for Water Samples
This protocol is adapted from principles outlined in EPA Method 8323 for sample extraction.[6]
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to pH < 2 with hydrochloric acid to preserve the organotin species.[6] Store at 4°C and analyze as soon as possible.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of deionized water.
-
Pass a known volume (e.g., 500-1000 mL) of the acidified water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering salts.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the trapped organotins with a small volume (e.g., 2 x 2 mL) of methanol or a methanol/acetic acid mixture.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for HPLC-AAS analysis.
4.1.2. Protocol for Sediment and Soil Samples
This protocol is based on established extraction methods for solid matrices.[7][8]
-
Sample Preparation: Freeze-dry the sediment or soil sample and grind it to a fine powder.
-
Extraction:
-
Weigh approximately 1-2 g of the dried sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture, such as methanol containing 0.03% (w/v) tropolone and 0.7 mL of 32% HCl.[9] Tropolone acts as a complexing agent to improve extraction efficiency.
-
Sonicate the mixture for 15-30 minutes.
-
Centrifuge the sample at 3000-4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
-
Clean-up and Concentration:
-
The combined extract can be cleaned up using a silica gel or Florisil SPE cartridge if high levels of co-extractives are present.
-
Evaporate the solvent to near dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[5]
-
HPLC Instrumentation and Parameters
The following table provides typical HPLC parameters for the separation of common organotin compounds.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of organotin polarities. |
| Mobile Phase | Gradient elution with A: Water/Methanol/Acetic Acid and B: Methanol/Acetic Acid | A gradient is often necessary to elute both the more polar (MBT, DBT) and less polar (TBT, TPhT) compounds in a reasonable time with good peak shape. |
| Example Gradient | 0-5 min: 70% A; 5-15 min: linear gradient to 100% B; 15-20 min: 100% B | This is a starting point and should be optimized for the specific analytes. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. |
| Injection Volume | 20 - 100 µL | Dependent on the concentration of the analytes in the final extract. |
| Column Temperature | 30 - 40 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
AAS Instrumentation and Parameters
Graphite Furnace AAS (GF-AAS) is preferred for its high sensitivity, which is necessary for trace-level organotin analysis.
| Parameter | Recommended Conditions | Rationale |
| Wavelength | 224.6 nm | The primary resonant wavelength for tin, providing the best sensitivity. |
| Slit Width | 0.7 nm | A common setting to balance light throughput and resolution. |
| Lamp Current | As per manufacturer's recommendation | Ensures stable and intense light output from the hollow cathode lamp. |
| Atomizer | Graphite Furnace | Provides the necessary temperature to efficiently atomize the organotin compounds eluting from the HPLC. |
| Matrix Modifier | Palladium nitrate and magnesium nitrate | Helps to stabilize the tin atoms during the pyrolysis step, allowing for higher pyrolysis temperatures to remove matrix interferences without losing the analyte.[10] |
| Carrier Gas | Argon | An inert gas to prevent oxidation of the graphite tube and the analyte. |
GF-AAS Temperature Program: A typical temperature program for tin analysis involves several stages:
| Stage | Temperature (°C) | Ramp Time (s) | Hold Time (s) |
| Drying 1 | 90 | 10 | 20 |
| Drying 2 | 120 | 10 | 15 |
| Pyrolysis | 1000 | 10 | 20 |
| Atomization | 1800 | 0 | 5 |
| Clean Out | 2500 | 1 | 3 |
This program is a general guideline and must be optimized for the specific matrix and instrument.[10]
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[3] Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| TBT, DBT, MBT | Environmental Samples | 0.13 - 1.46 | - | 73.7 - 119.6 | [11] |
| Various OTCs | Sediment | 0.23 - 22.11 (pg/mL) | - | 82 - 106 | [12] |
| MBT, DBT, TBT | Water | 0.07 - 0.10 (ng Sn/g) | - | 80 - 95 | [13] |
Note: The reported values are from studies using HPLC coupled with mass spectrometry, but they provide a good indication of the performance achievable with sensitive detection methods like GF-AAS.
Potential Interferences and Mitigation Strategies
Accurate analysis can be hampered by various interferences.
HPLC Interferences
-
Matrix Effects: Co-eluting compounds from the sample matrix can affect the peak shape and retention time of the target analytes.
-
Contamination: Solvents, glassware, and SPE cartridges can be sources of contamination.[14] Running method blanks is essential to identify and eliminate these sources.
AAS Interferences
-
Spectral Interferences: These are rare in AAS due to the specificity of the hollow cathode lamp.
-
Chemical Interferences: The formation of non-volatile compounds in the graphite furnace can reduce the atomization efficiency. The use of matrix modifiers is crucial to mitigate these effects.
-
Background Absorption: Molecular absorption and light scattering caused by the sample matrix can lead to erroneously high results. Modern AAS instruments are equipped with efficient background correction systems (e.g., Zeeman or Deuterium lamp) to overcome this.
Conclusion
The coupling of HPLC with AAS offers a reliable and sensitive method for the speciation of organotin compounds in a variety of matrices. By eliminating the need for derivatization, this technique simplifies the analytical workflow and reduces potential sources of error. The detailed protocols and performance data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own methods for the analysis of these environmentally significant contaminants. Careful optimization of sample preparation and instrumental parameters is key to achieving the high levels of accuracy and precision required for regulatory monitoring and toxicological research.
References
-
Agilent Technologies. (2015). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. [Link]
-
EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net. [Link]
-
Gui, W., et al. (2016). Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS and Their Sorption, Desorption, and Transformation in Freshwater Sediments. Water Research, 95, 185-194. [Link]
-
U.S. Food and Drug Administration. (2021). Elemental Analysis Manual - Section 3.6 Version 3.0. FDA. [Link]
-
Royal Society of Chemistry. (2021). Atomic Spectrometry Update: review of advances in elemental speciation. PEARL. [Link]
-
Polish Journal of Environmental Studies. (n.d.). Preparation of Soil and Sediment Samples for Determination of Organometallic Compounds. [Link]
-
CNKI. (n.d.). Graphite Furnace Atomic Absorption Spectrometric Determination of Tin in Foods. [Link]
-
Bogan, D., & Krupczyńska, K. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. International Journal of Environmental Research and Public Health, 19(15), 9208. [Link]
-
BCP Instruments. (2022). Organotin analysis. [Link]
-
ResearchGate. (n.d.). Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. [Link]
-
U.S. Geological Survey. (n.d.). METAL INTERFERENCES AND THEIR REMOVAL PRIOR TO THE DETERMINATION OF As(T) AND As(III) IN ACID MINE WATERS BY HYDRIDE GENERATION. [Link]
-
iTeh Standards. (n.d.). EN ISO 17353:2005 - Organotin Analysis in Water by Gas Chromatography. [Link]
-
LCGC International. (n.d.). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. [Link]
-
ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Graphite Furnace Atomic Absorption Spectrophotometry. [Link]
-
ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. [Link]
-
ResearchGate. (n.d.). Atomic spectrometry update: review of advances in elemental speciation. [Link]
-
Intertek Inform. (n.d.). WATER QUALITY - DETERMINATION OF SELECTED ORGANOTIN COMPOUNDS - GAS CHROMATOGRAPHIC METHOD (ISO 17353:2004). [Link]
-
IntechOpen. (2021). Various Types of Interferences during Sample Analysis in Atomic Absorption Spectrometry. [Link]
-
CNKI. (2011). Graphite Furnace Atomic Absorption Spectroscopy Determination of Tin in Environmental Air. [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
ELGA LabWater. (n.d.). Atomic Absorption Spectroscopy. [Link]
-
MDPI. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. [Link]
-
Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-in. [Link]
-
Slideshare. (n.d.). INTERFERENCES IN ATOMIC ABSORPTION SPECTROSCOPY (AAS) AND ATOMIC EMISSION SPECTROSCOPY (AES). [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Okoro, H. K., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. [Link]
-
Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy. [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
GBC Scientific Equipment. (n.d.). The determination of trace elements (Ca, Mg, Sr, Ba, Al, Ni, Fe, Cr) in brine solution by graphite furnace AAS. [Link]
-
iTeh Standards. (n.d.). ISO 17353:2004 - Organotin Compounds in Water by Gas Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]
-
ResearchGate. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Method Optimization for Hydride Generation Gas Phase Molecular Absorption Spectrometry (HG-GP-MAS)
Welcome to the technical support center for Hydride Generation Gas Phase Molecular Absorption Spectrometry (HG-GP-MAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to offer not just solutions, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective method optimization.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your HG-GP-MAS experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: Why am I observing low or no analytical signal for my analyte?
Answer:
Low or non-existent signals are a frequent issue and can stem from several factors related to the chemical and physical processes of hydride generation.
-
Incorrect Oxidation State of the Analyte: This is the most common cause of poor sensitivity. Hydride generation is highly dependent on the analyte being in a specific oxidation state. For instance, arsenic must be in the +3 state, and selenium in the +4 state to efficiently form their respective volatile hydrides (arsine and hydrogen selenide).[1][2] Arsenic in the +5 oxidation state forms hydrides inefficiently, and selenium in the +6 state will not form a hydride at all.[1]
-
Causality: The reaction mechanism with the reducing agent, typically sodium borohydride (NaBH₄), is kinetically favored for specific lower oxidation states. Higher oxidation states react much more slowly or not at all under typical experimental conditions.
-
Solution: A pre-reduction step is critical. For the analysis of total arsenic, all arsenic species must be converted to As(III). This can be achieved by treating the sample with a reducing agent like potassium iodide (KI) and ascorbic acid. Similarly, for selenium, a pre-reduction step, often involving heating with hydrochloric acid (HCl), is necessary to ensure all selenium is present as Se(IV).[3]
-
-
Inefficient Hydride Generation Reaction: The efficiency of the reaction between the analyte and the reducing agent is paramount.
-
Causality: Factors such as the concentration of the acid and the reducing agent, as well as the reaction time, directly influence the kinetics and completeness of the hydride formation. An insufficient concentration of NaBH₄ or an inappropriate acid medium can lead to incomplete conversion of the analyte to its hydride.[4]
-
Solution: Optimize the concentrations of both the NaBH₄ solution and the acid (commonly HCl). Typical concentrations for NaBH₄ range from 0.5% to 3% (w/v), and for HCl, from 1 M to 10 M. A systematic study of these parameters is recommended for each specific analyte and matrix.
-
-
Issues with the Gas-Liquid Separator: The efficient separation of the generated gaseous hydride from the liquid phase is crucial for its transport to the atomizer.
-
Causality: If the hydride is not efficiently stripped from the solution, it will not be transported to the detector, resulting in a low signal. The design of the separator and the flow rate of the carrier gas (usually argon) are key factors.
-
Solution: Ensure the gas-liquid separator is functioning correctly and is free from leaks. Optimize the carrier gas flow rate to ensure efficient stripping of the hydride without excessively diluting it.
-
Question 2: My blank signal is high and unstable. What are the likely causes and how can I fix it?
Answer:
A high and fluctuating blank signal can severely impact your detection limits and the overall accuracy of your measurements. The primary sources of this issue are contamination and baseline instability.[5]
-
Reagent Contamination: The reagents used in hydride generation, particularly the acid and the sodium borohydride solution, can be a significant source of contamination.[5][6]
-
Causality: Even trace amounts of the analyte in the reagents will generate a signal, leading to a high blank. The purity of the water used to prepare these solutions is also critical.
-
Solution:
-
Use high-purity reagents (e.g., trace metal grade acids).
-
Prepare fresh NaBH₄ solutions daily, as they can become contaminated over time.
-
Use high-purity deionized water (18.2 MΩ·cm).
-
Consider purifying the reagents if contamination persists. For example, bubbling argon through the acid solution can help remove some volatile impurities.
-
-
-
Memory Effects: Carryover from previous samples, especially those with high analyte concentrations, can lead to a persistent blank signal.
-
Causality: Analytes or their reaction byproducts can adsorb onto the surfaces of the tubing, gas-liquid separator, and the atomizer. These can then be slowly released during subsequent analyses, contributing to the blank.
-
Solution:
-
Implement a rigorous rinsing protocol between samples. Rinsing with a blank acid solution is often sufficient.
-
For severe memory effects, cleaning the entire system with a more concentrated acid solution (e.g., 20% HNO₃) may be necessary. Be sure to thoroughly rinse with blank solution afterward to remove all traces of the cleaning acid.
-
-
-
Water Vapor in the Atomizer: The presence of water vapor in the heated quartz cell (atomizer) can cause fluctuations in the baseline.
-
Causality: Water molecules can absorb radiation at the analytical wavelength, leading to a noisy baseline. Water vapor can also affect the atomization efficiency of the hydrides.
-
Solution: Use a moisture trap or a drying agent, such as a Nafion™ tube or a column filled with a suitable desiccant, between the gas-liquid separator and the atomizer to remove water vapor from the gas stream.[5]
-
Question 3: I'm experiencing significant signal suppression or enhancement. How do I identify and mitigate interferences?
Answer:
Interferences are a common challenge in hydride generation techniques and can be broadly categorized as liquid-phase and gas-phase interferences.[7]
-
Liquid-Phase Interferences: These occur during the hydride formation and release process.
-
Causality:
-
Competition for Reductant: High concentrations of certain transition metals (e.g., Cu, Ni, Co) can compete with the analyte for the NaBH₄, leading to incomplete hydride formation and signal suppression.[8]
-
Precipitate Formation: Some interfering ions can form precipitates with the analyte or the reducing agent, trapping the analyte and preventing its conversion to the volatile hydride.[7]
-
Redox Reactions: Oxidizing agents in the sample can interfere with the pre-reduction step or re-oxidize the analyte before hydride formation.[8]
-
-
Solution:
-
Masking Agents: The addition of masking agents can complex with the interfering ions, preventing them from participating in side reactions. For example, thiourea or L-cysteine can be used to mitigate interferences from certain transition metals.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species to a level where their effect is negligible. However, this may also dilute the analyte below the detection limit.
-
Matrix Matching: Preparing standards in a matrix that closely matches the sample can help to compensate for some interference effects.
-
Separation Techniques: For complex matrices, techniques like cation exchange can be used to remove interfering metal cations prior to analysis.[8]
-
-
-
Gas-Phase Interferences: These occur after the hydride has been formed and is being transported to the atomizer.
-
Causality: Other volatile species generated from the sample matrix can interfere with the atomization of the analyte hydride in the quartz cell. This can happen through reactions that consume the free radicals necessary for atomization or by promoting the decay of the free analyte atoms.[7]
-
Solution:
-
Optimization of Atomizer Temperature: The temperature of the heated quartz cell can influence the extent of gas-phase interferences. Optimizing this parameter can help to minimize their effects.
-
Use of Modifiers: In some cases, introducing a chemical modifier into the system can help to stabilize the analyte or reduce the volatility of interfering species.
-
-
Experimental Protocol: Optimization of Hydride Generation Parameters
This protocol outlines a systematic approach to optimizing the key chemical parameters for your HG-GP-MAS analysis.
-
Preparation of Stock Solutions:
-
Prepare a 1000 mg/L stock solution of your analyte.
-
Prepare a 5% (w/v) NaBH₄ solution in 0.1% (w/v) NaOH.
-
Prepare a 10 M HCl solution.
-
-
Optimization of HCl Concentration:
-
Prepare a series of standards with a fixed analyte concentration (e.g., 10 µg/L).
-
Vary the HCl concentration in the standards from 1 M to 10 M in 1 M increments.
-
Keep the NaBH₄ concentration constant (e.g., 1% w/v).
-
Analyze each standard in triplicate and plot the mean absorbance versus the HCl concentration.
-
The optimal HCl concentration is the one that provides the highest and most stable signal.
-
-
Optimization of NaBH₄ Concentration:
-
Using the optimal HCl concentration determined in the previous step, prepare a new series of standards with a fixed analyte concentration.
-
Vary the NaBH₄ concentration from 0.5% to 3% (w/v) in 0.5% increments.
-
Analyze each standard in triplicate and plot the mean absorbance versus the NaBH₄ concentration.
-
The optimal NaBH₄ concentration is the one that gives the maximum signal. Note that at very high concentrations, the signal may become unstable due to excessive hydrogen generation.
-
-
Evaluation of Interferences:
-
Prepare a standard at the optimal conditions.
-
Spike this standard with increasing concentrations of a potential interfering ion.
-
Analyze the spiked standards and calculate the recovery of the analyte. A significant deviation from 100% recovery indicates an interference.
-
Visualization of the HG-GP-MAS Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. Hydride Generation AAS, Advantages of Hydride Generation AAS [ebrary.net]
- 3. Flameless AAS of Mercury, and Arsenic by Hydride generation [delloyd.50megs.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Speciation Analysis of Arsenic by Selective Hydride Generation-Cryotrapping-Atomic Fluorescence Spectrometry with Flame-in-Gas-Shield Atomizer: Achieving Extremely Low Detection Limits with Inexpensive Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal interferences and their removal prior to the determination of As(T) and As(III) in acid mine waters by hydride generation atomic absorption spectrometry [pubs.usgs.gov]
Validation & Comparative
A Comparative Guide to the Antiproliferative Effects of Organotin Compounds
<_ _>
Introduction
Organotin compounds, a class of organometallic chemicals containing at least one tin-carbon bond, have a diverse history of application, from PVC stabilizers to agricultural pesticides.[1] In recent decades, their potent biological activities have garnered significant interest within the biomedical and pharmaceutical research communities, particularly for their potential as anticancer agents.[1][2][3] Unlike traditional platinum-based chemotherapeutics, many organotin(IV) derivatives exhibit high antiproliferative activity at low concentrations, potentially with fewer side effects and better excretion properties.[1][2]
This guide provides a comparative analysis of the antiproliferative effects of different organotin compounds. We will delve into their structure-activity relationships, examine the quantitative data supporting their efficacy against various cancer cell lines, and elucidate the molecular mechanisms that underpin their cytotoxic effects. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to validate and expand upon these findings.
Comparative Antiproliferative Activity: A Quantitative Overview
The cytotoxic efficacy of organotin compounds is intrinsically linked to their chemical structure, specifically the number and nature of the organic groups attached to the tin atom.[2] A general trend observed is that the cytotoxicity of organotin(IV) derivatives often follows the order: R3Sn+ > R2Sn2+ > RSn3+, positioning triorganotin(IV) compounds as the most potent antiproliferative agents.[1]
The selection of the organic substituent (R group) and the associated ligand also plays a crucial role in modulating the compound's biological activity and its selectivity towards cancer cells. For instance, tributyltin (TBT) compounds have demonstrated greater cytotoxicity compared to triphenyltin (TPT) compounds in certain breast cancer cell lines.[4]
To provide a clear comparative landscape, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative organotin compounds across a panel of human cancer cell lines. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Tributyltin Chloride (TBT-Cl) | CAL-27 (Oral Squamous Carcinoma) | 0.91 ± 0.53 | 24 | [5] |
| Bis(tributyltin) oxide (TBT-O) | CAL-27 (Oral Squamous Carcinoma) | 13.18 ± 3.70 | 24 | [5] |
| Tributyltin trifluoroacetate | CAL-27 (Oral Squamous Carcinoma) | 2.45 ± 0.14 | 24 | [5] |
| Triphenyltin(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-lymphoblastic leukemia) | 0.67 - 0.94 | Not Specified | [6] |
| Diphenyltin(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-lymphoblastic leukemia) | 0.67 - 0.94 | Not Specified | [6] |
| 1,4-Bis-(diphenylchlorostannyl)xylene | HeLa (Cervical Cancer) | 58.65 | Not Specified | [7] |
| Diphenyltin(IV) methylthiosemicarbazone (DPMT) | HeLa (Cervical Cancer) | 32.35 | Not Specified | [7] |
| Monoorganotin Schiff base compound | MCF-7 (Breast Adenocarcinoma) | 3.5 ± 0.50 (µg/mL) | 24 | [8] |
| Monoorganotin Schiff base compound | MCF-7 (Breast Adenocarcinoma) | 2.5 ± 0.50 (µg/mL) | 48 | [8] |
| Cisplatin (Reference Drug) | CAL-27 (Oral Squamous Carcinoma) | 138.60 ± 59.52 | 24 | [5] |
| Cisplatin (Reference Drug) | HeLa (Cervical Cancer) | ~14.9 | 72 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and the specific assay used.
Mechanisms of Action: Unraveling the Pathways to Cell Death
Organotin compounds exert their antiproliferative effects through a variety of molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][6][9]
Induction of Apoptosis
A significant body of evidence points to the induction of apoptosis as a primary mode of action for many organotin compounds.[6][7] This process is often initiated through the intrinsic or mitochondrial pathway.[1] Organotins can trigger oxidative stress and disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[10] This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis, ultimately leading to cell death.[4][10] Studies have shown that organotin compounds can modulate the levels of key apoptosis-regulating proteins, such as increasing the expression of pro-apoptotic p53 and Bax, while decreasing the anti-apoptotic Bcl-2.[1]
Caption: Intrinsic pathway of apoptosis induced by organotin compounds.
Disruption of Signaling Pathways
Beyond direct mitochondrial effects, organotin compounds can interfere with critical intracellular signaling pathways that regulate cell survival and proliferation.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for transmitting signals from the cell surface to the nucleus.[11] Dysregulation of this pathway is a hallmark of many cancers. Some organotin compounds have been shown to activate MAPK kinases, which can lead to either cell survival or apoptosis depending on the cellular context.[12] Specifically, the activation of JNK and p38-MAPK cascades is often associated with the stimulation of apoptosis.[11]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a vital signaling cascade that promotes cell survival and growth.[13] The aberrant activation of this pathway is common in cancer, making it a key therapeutic target.[14] While direct targeting of the PI3K/Akt pathway by organotins is an area of ongoing research, the ability of some tributyltin compounds to inhibit glucose uptake suggests a potential intersection with metabolic signaling pathways that are often intertwined with PI3K/Akt signaling.[5]
Caption: Key signaling pathways potentially modulated by organotin compounds.
Experimental Protocols: A Guide for In Vitro Assessment
To ensure the reproducibility and validity of research in this field, adhering to standardized protocols is paramount. Below are detailed methodologies for two fundamental assays used to evaluate the antiproliferative effects of organotin compounds.
Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the antiproliferative effects of compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organotin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[17]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[17][18]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using a suitable regression model.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for differentiating between viable, apoptotic, and necrotic cells.[19][20]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the organotin compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. The results will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion and Future Perspectives
Organotin compounds represent a promising class of metallodrugs with potent antiproliferative activity against a wide range of cancer cell lines.[1] Their efficacy is highly dependent on their structure, with triorganotin derivatives generally exhibiting the highest cytotoxicity. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the modulation of key cellular signaling cascades.
While the in vitro data are compelling, the high toxicity of some organotin compounds remains a significant hurdle for their clinical development.[23] Future research should focus on the design of novel organotin derivatives with improved cancer cell selectivity and reduced off-target toxicity. This could be achieved by conjugating the organotin moiety to tumor-targeting ligands or by encapsulating them in nanodelivery systems. A deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for unlocking their full therapeutic potential.
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021-07-23). Frontiers in Chemistry. Available from: [Link]
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Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023-05-02). MDPI. Available from: [Link]
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The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. MDPI. Available from: [Link]
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Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells. (2023-04-11). MDPI. Available from: [Link]
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Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology. Available from: [Link]
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Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231. PubMed. Available from: [Link]
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Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015-11-23). PubMed Central. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Platinum and tin uptake in treated MCF-7 cells with cisplatin (at IC50...). ResearchGate. Available from: [Link]
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New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. (2021-01-21). eScholarship.org. Available from: [Link]
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Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023-03-26). MDPI. Available from: [Link]
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PI3K Akt pathway - part 6: Akt regulation. (2020-10-20). YouTube. Available from: [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30). MDPI. Available from: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]
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mcf-7 cells ic50: Topics by Science.gov. Science.gov. Available from: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Bentham Science Publishers. Available from: [Link]
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The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available from: [Link]
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A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. Available from: [Link]
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Path of organotin complexes: Synthetic factors, mechanisms, and broad spectrum biological influences. ResearchGate. Available from: [Link]
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Nobiletin Significantly Enhances Apoptosis in MCF-7 Breast Cancer Cells: A Natural Compound with Potential to. Brieflands. Available from: [Link]
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A Comparative Guide to the Anticancer Effects of Tributyltin Chloride (TBT-Cl) and Triphenyltin Chloride (TPT-Cl) on Cancer Cell Proliferation
Introduction: Re-evaluating Organotins in Oncology
Organotin compounds, a class of organometallic chemicals, have long been recognized for their potent biological activity, which has led to their widespread use as biocides and PVC stabilizers.[1] However, their significant cytotoxicity has also opened a compelling avenue of research into their potential as anticancer agents, offering an alternative to platinum-based drugs that are often limited by resistance and severe side effects.[1][2] Among the most studied are the tri-organotins, particularly Tributyltin chloride (TBT-Cl) and Triphenyltin chloride (TPT-Cl).[1] These compounds are known endocrine disruptors but also exhibit profound anti-proliferative effects against various cancer cell lines.[2] This guide provides a detailed, evidence-based comparison of TBT-Cl and TPT-Cl, focusing on their differential effects on cancer cell proliferation, their underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.
Comparative Cytotoxicity: A Quantitative Overview
A primary metric for evaluating the efficacy of a potential anticancer compound is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation.[3] Across multiple studies and various cancer cell lines, a clear trend emerges: TBT-Cl consistently demonstrates higher cytotoxicity than TPT-Cl .[2][4]
This superior potency is reflected in lower IC50 values. For instance, in studies involving human breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-), TBT-Cl was found to be significantly more effective at inhibiting cell proliferation than TPT-Cl.[2][4] While specific IC50 values vary depending on the cell line and experimental duration (24, 48, or 72 hours), the data consistently supports the higher toxicity of TBT-Cl.[2][5] For example, comparable concentrations required to induce apoptosis were 200 nM for TBT-Cl versus 800 nM for TPT-Cl in these breast cancer cells.[4]
| Compound | Cancer Cell Line | Potency Comparison | Key Findings |
| TBT-Cl | MCF-7 (Breast) | More Potent | Significantly more effective in inhibiting cell proliferation than TPT-Cl.[2] |
| MDA-MB-231 (Breast) | More Potent | Induces apoptosis at lower concentrations (200 nM) compared to TPT-Cl.[4] | |
| TPT-Cl | MCF-7 (Breast) | Less Potent | Higher concentrations are required to achieve similar anti-proliferative effects as TBT-Cl.[2] |
| MDA-MB-231 (Breast) | Less Potent | Onset of caspase activation is delayed compared to TBT-Cl.[4] |
Divergent Mechanisms of Action: A Tale of Two Organotins
While both TBT-Cl and TPT-Cl effectively halt cancer cell proliferation, they achieve this through distinct molecular pathways. Their primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through their function as nuclear receptor agonists.[4][6]
Induction of Apoptosis: Different Roads to Cell Death
Apoptosis is a crucial, highly regulated process that eliminates damaged or malignant cells.[7] Both TBT-Cl and TPT-Cl are potent inducers of apoptosis in cancer cells, but they manipulate key regulatory proteins differently.
-
TBT-Cl's Action: TBT-Cl appears to exert its pro-apoptotic effects primarily through the upregulation of the tumor suppressor protein p53 .[2] Short-term treatment with TBT-Cl leads to a marked stimulation of p53 expression.[2] This is a critical event, as p53 can trigger apoptosis by activating pro-apoptotic genes. Furthermore, TBT-Cl can activate the extrinsic apoptotic pathway through the initiator caspase-10 , which in turn activates a cascade of downstream executioner caspases (like caspase-3 and -7) that dismantle the cell.[4][8]
-
TPT-Cl's Action: In contrast, TPT-Cl's primary impact is on the Bcl-2 family of proteins. A 24-hour exposure to TPT-Cl causes a substantial decrease in the expression of the anti-apoptotic protein Bcl-2 .[2] By reducing this key survival protein, TPT-Cl tips the cellular balance in favor of death. While both compounds lead to a mild increase in the pro-apoptotic protein Bax, the pronounced effect of TPT-Cl on Bcl-2 is a distinguishing feature.[2] This ultimately also leads to the activation of executioner caspases, although the onset is notably delayed compared to TBT-Cl treatment.[4]
Cell Cycle Arrest: Halting Uncontrolled Division
A hallmark of cancer is uncontrolled cell division.[9] Many effective chemotherapy drugs work by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of division and replicating.[10][11] Organotin compounds are known to cause cell cycle arrest.[6] Studies have shown that TBT can arrest cells in the G1 phase of the cell cycle.[12] This G1 checkpoint is a critical decision point where the cell commits to division; arresting cells here prevents the replication of potentially damaged DNA. This arrest is often linked to the production of reactive oxygen species (ROS), a common consequence of TBT exposure.[12]
Nuclear Receptor Modulation
A foundational aspect of the mechanism for both TBT-Cl and TPT-Cl is their role as agonists for the Retinoid X Receptor (RXR) , a type of nuclear receptor that plays a key role in regulating gene expression related to cell growth, differentiation, and death.[4] Their ability to bind to and activate RXR is a significant contributor to their cytotoxic effects.[2][4] However, they also differentially modulate the expression of other related receptors (RARs and other RXRs), leading to nuanced and cell-line-specific outcomes.[4]
Essential Experimental Protocols
To ensure the reproducibility and validity of findings in this field, standardized protocols are paramount. Below are the methodologies for the key experiments used to compare TBT-Cl and TPT-Cl.
Workflow for Evaluating Cytotoxicity and Mechanism
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Causality: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of TBT-Cl and TPT-Cl in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Exposure: Incubate the cells with the compounds for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance (OD) at a wavelength of 570 nm using a microplate reader.
-
Analysis: Correct the absorbance values by subtracting the blank. Plot cell viability (%) against compound concentration to determine the IC50 value.[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Causality: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of cells.[17] The fluorescence intensity emitted is directly proportional to the amount of DNA. Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can distinguish between these phases. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with TBT-Cl, TPT-Cl, or vehicle control for the desired duration.
-
Harvesting: Harvest both adherent and floating cells. Trypsinize adherent cells and combine them with the supernatant. Centrifuge at 500 x g for 5-10 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet. While gently vortexing, add 2-5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure.[18]
-
Storage: Incubate the fixed cells on ice for at least 30 minutes. Samples can be stored at 4°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19] The RNase A is crucial to degrade any RNA, ensuring that PI only stains DNA.[19]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 single-cell events. Use software to gate out doublets and debris and to generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Both Tributyltin chloride and Triphenyltin chloride demonstrate significant anti-proliferative activity against cancer cells, positioning them as intriguing candidates for further therapeutic development.[20] However, this guide highlights crucial distinctions in their potency and mechanisms:
-
Potency: TBT-Cl is consistently the more potent cytotoxic agent, inducing cell death at lower concentrations and with a faster onset of action compared to TPT-Cl.[2][4]
-
Mechanism: While both induce apoptosis, TBT-Cl acts strongly via p53 stimulation and caspase-10 activation, whereas TPT-Cl's effect is more pronounced through the downregulation of the survival protein Bcl-2.[2][8]
These differences underscore the importance of the chemical structure of organotins in determining their biological activity.[1] For researchers and drug development professionals, this comparative data is vital. The higher potency of TBT-Cl may be advantageous, but the distinct pathway targeted by TPT-Cl could be exploited in cancers where the Bcl-2 pathway is a primary driver of survival. Future research should focus on developing derivatives that enhance cancer cell selectivity to minimize off-target toxicity and fully realize the therapeutic potential of this powerful class of organometallic compounds.
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Hunakova, L., et al. (2016). Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231. PubMed. Available at: [Link]
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Fickova, M., et al. (2015). A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. PubMed. Available at: [Link]
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Navarro, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). Available at: [Link]
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Tsuchiya, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health (NIH). Available at: [Link]
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Ghavami, S., et al. (2021). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. National Institutes of Health (NIH). Available at: [Link]
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Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health (NIH). Available at: [Link]
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Abd Aziz, N. A., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. National Institutes of Health (NIH). Available at: [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]
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TPT. (n.d.). Cell Cycle and Cancer. TPT. Available at: [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. Available at: [Link]
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Sekito, T., et al. (2014). Tributyltin Induces Cell Cycle Arrest at G1 Phase in the Yeast Saccharomyces Cerevisiae. J-STAGE. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]
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Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon. Available at: [Link]
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A Comparative Analysis of Organotin Neurotoxicity for the Research Scientist
Organotin compounds, a class of organometallic chemicals, have seen widespread industrial application, from plastic stabilizers to marine anti-fouling agents.[1][2] However, their utility is shadowed by their significant neurotoxic potential, posing risks to both environmental and human health.[1][2][3] These compounds can cross the blood-brain barrier, leading to a range of neurological impairments, including tremors, convulsions, ataxia, and cognitive deficits.[1][2][3][4] This guide provides a comparative overview of the neurotoxicity of several prominent organotin compounds, offering experimental data and methodologies to aid researchers in their investigations.
The Spectrum of Organotin Neurotoxicity: A Comparative Overview
The neurotoxicity of organotin compounds is not uniform; it varies significantly depending on the number and nature of the organic groups attached to the tin atom. This section compares the neurotoxic profiles of four key organotins: Trimethyltin (TMT), Triethyltin (TET), Tributyltin (TBT), and Triphenyltin (TPT).
Trimethyltin (TMT) is a potent neurotoxicant known for its selective and delayed neuronal cell death, particularly in the hippocampus.[5] This specificity has led to its use as a chemical tool to model neurodegeneration.[5] TMT-induced neurotoxicity is characterized by neuronal damage in the limbic system, cerebral cortex, and brainstem.[6] The underlying mechanisms are complex, involving excitotoxicity triggered by excessive glutamate release, mitochondrial dysfunction, and oxidative stress.[5][7]
Triethyltin (TET) , in contrast to TMT, is primarily a myelinotoxin.[6] Its neurotoxicity manifests as intramyelinic edema in the central nervous system, leading to impaired motor function.[6][8] While the precise molecular mechanisms are still under investigation, TET is known to be cytotoxic to oligodendrocytes, the myelin-producing cells of the CNS, and also affects astrocytes.[1]
Tributyltin (TBT) is a well-known environmental contaminant with a broad range of toxic effects, including neurotoxicity.[9][10][11] TBT exposure can lead to neuroinflammation, oxidative stress, and apoptosis in neuronal cells.[1][3] Its mechanisms of action are multifaceted, involving the disruption of intracellular calcium homeostasis, mitochondrial function, and the generation of reactive oxygen species (ROS).[1][3][12][13]
Triphenyltin (TPT) shares some neurotoxic characteristics with TBT, including the induction of neuronal apoptosis and disruption of calcium signaling.[14] It is also known to cause neurotoxic symptoms such as tremors and convulsions.[4] One of its notable effects is the alteration of voltage-dependent sodium channels, leading to increased neuronal excitability.[1]
Quantitative Comparison of Organotin Neurotoxicity
The following table summarizes key quantitative data from various studies to provide a comparative perspective on the neurotoxic potency of these organotin compounds. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Organotin Compound | Model System | Endpoint | Concentration/Dose | Observed Effect | Reference |
| Trimethyltin (TMT) | Rats (in vivo) | Hippocampal Damage | 8.0 mg/kg (IV) | Significant neurotoxicity | [15] |
| Embryonic Zebrafish (in vivo) | Malformation (EC25) | 5.55 µM | Developmental neurotoxicity | [16] | |
| PC12 Cells (in vitro) | Cell Viability | Not specified | No effect on cell viability | [14] | |
| Triethyltin (TET) | Astrocytes (in vitro) | Cytotoxicity (LDH release) | 2.5 µM | Increased extracellular LDH | [17] |
| PC12 Cells (in vitro) | [Ca2+]i | Slight modification | Minimal effect on calcium levels | [14] | |
| Tributyltin (TBT) | Rats (in vivo) | Oral LD50 | 55-87 mg/kg | Moderate toxicity | [18] |
| Neuroblastoma Cells (in vitro) | Cytotoxicity | 0.1-1 µM | High toxicity | [19] | |
| PC12 Cells (in vitro) | Apoptosis | Micromolar concentrations | Induction of apoptosis | [14] | |
| Triphenyltin (TPT) | Astrocytes (in vitro) | Cytotoxicity (LDH release) | 2.5 µM | Increased extracellular LDH | [17] |
| PC12 Cells (in vitro) | Apoptosis | Micromolar concentrations | Induction of apoptosis | [14] | |
| Dibutyltin (DBT) | PC12 Cells (in vitro) | Neurite Outgrowth Inhibition & Cell Death | ~40-fold lower than TMT | Potent neurotoxicant | [20] |
Key Mechanistic Pathways of Organotin Neurotoxicity
The neurotoxic effects of organotin compounds are mediated by a variety of cellular and molecular pathways. Understanding these pathways is crucial for developing targeted therapeutic interventions and for designing robust screening assays.
Excitotoxicity and Glutamate Homeostasis
Several organotin compounds, particularly TMT, disrupt glutamate homeostasis, leading to excitotoxicity. This is a process where excessive stimulation of glutamate receptors results in neuronal damage and death.
Caption: TMT-induced excitotoxicity pathway.
Oxidative Stress and Neuroinflammation
TBT and other organotins are known to induce oxidative stress by generating reactive oxygen species (ROS) and impairing antioxidant defense mechanisms. This oxidative damage can trigger neuroinflammatory responses, further exacerbating neuronal injury.[1][3]
Caption: TBT-induced oxidative stress and neuroinflammation.
Disruption of Intracellular Calcium Homeostasis
TBT and TPT can cause a rapid and sustained increase in intracellular calcium concentrations ([Ca2+]i).[14] This calcium overload can trigger a cascade of events leading to apoptosis.[14][21]
Caption: Organotin-induced disruption of calcium homeostasis.
Experimental Protocols for Assessing Organotin Neurotoxicity
Robust and reproducible experimental protocols are essential for the accurate assessment of organotin neurotoxicity. The choice of methodology should be guided by the specific research question, whether it is to elucidate mechanisms of toxicity, screen for neurotoxic potential, or identify target cells.[22]
In Vitro Neurotoxicity Assays
In vitro models offer a controlled environment to study the direct effects of organotins on neuronal and glial cells.[22]
1. Cell Viability and Cytotoxicity Assays:
-
Principle: These assays measure the number of viable cells or the extent of cell death following exposure to organotins.
-
Methodologies:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.[17]
-
-
Experimental Workflow:
-
Plate neuronal or glial cells (e.g., PC12, neuroblastoma, primary cortical neurons, or astrocytes) in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Expose cells to a range of organotin concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure absorbance using a plate reader to determine cell viability or cytotoxicity.
-
2. Assessment of Apoptosis vs. Necrosis:
-
Principle: Differentiating between apoptosis (programmed cell death) and necrosis is crucial for understanding the mode of cell death induced by organotins.
-
Methodologies:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3 and -8), key executioners of apoptosis.[1][3]
-
DNA Fragmentation Analysis: Detects the characteristic laddering of DNA that occurs during apoptosis.[19]
-
-
Experimental Workflow (Annexin V/PI):
-
Expose cells to organotins as described above.
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using flow cytometry.
-
Caption: Workflow for apoptosis vs. necrosis assessment.
In Vivo Neurotoxicity Studies
In vivo models are essential for understanding the systemic effects of organotins and their impact on behavior and complex neurological functions.
1. Behavioral Assessments:
-
Principle: Behavioral tests can reveal functional deficits resulting from organotin-induced neurotoxicity.
-
Methodologies:
-
Experimental Workflow (General):
-
Administer the organotin compound to the animal model (e.g., rats, mice, zebrafish) via a relevant route of exposure (e.g., oral gavage, injection).
-
After a specific exposure period, subject the animals to a battery of behavioral tests.
-
Record and analyze the behavioral data to identify any significant differences between treated and control groups.
-
2. Histopathological and Immunohistochemical Analysis:
-
Principle: These techniques allow for the visualization of structural changes and cellular responses in the brain following organotin exposure.
-
Methodologies:
-
H&E Staining: To observe general morphology and identify areas of cell death or edema.
-
Immunohistochemistry (IHC): To detect specific markers of neuronal damage (e.g., Fluoro-Jade), astrogliosis (e.g., GFAP), or microglial activation (e.g., Iba1).[5]
-
-
Experimental Workflow:
-
Following behavioral testing, euthanize the animals and perfuse them to fix the brain tissue.
-
Dissect the brain and process the tissue for sectioning.
-
Perform H&E staining or IHC with specific antibodies on the brain sections.
-
Visualize and quantify the staining using microscopy and image analysis software.
-
Conclusion
The neurotoxicity of organotin compounds is a significant area of research with implications for human health and environmental safety. This guide has provided a comparative overview of the neurotoxic profiles of TMT, TET, TBT, and TPT, highlighting their distinct mechanisms of action and relative potencies. The experimental protocols and mechanistic pathways described herein offer a framework for researchers to further investigate the complex interactions of these compounds with the nervous system. A thorough understanding of these processes is paramount for the development of effective preventative and therapeutic strategies.
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Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1987). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 71, 205–225. Retrieved from [Link]
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Reuhl, K. R., & Cranmer, J. M. (1984). Developmental neuropathology of organotin compounds. Neurotoxicology, 5(2), 187–204. Retrieved from [Link]
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Li, Z., Li, Z., & Wang, Q. (2021). Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin. Ecotoxicology and Environmental Safety, 208, 111677. Retrieved from [Link]
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Crofton, K. M., & Mundy, W. R. (n.d.). Evaluation of developmental neurotoxicity of organotins via drinking water in rats. RTI. Retrieved from [Link]
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Pereira, C. C. S., de Oliveira, A. C. A. X., de Almeida, A. C. C., & de Lima, M. C. R. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Neuroscience, 12, 10. Retrieved from [Link]
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Gunasekar, P., Li, L., & Meacham, L. R. (1998). Differential gliotoxicity of organotins. Toxicology and Applied Pharmacology, 151(2), 269–276. Retrieved from [Link]
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Fechter, L. D., Liu, Y., & Gearhart, C. (2001). Elevation of intracellular calcium levels in spiral ganglion cells by trimethyltin. Toxicology and Applied Pharmacology, 173(2), 108–114. Retrieved from [Link]
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Ema, M., Naya, M., & Nakagawa, J. (2003). Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo. Toxicology and Applied Pharmacology, 186(2), 114–121. Retrieved from [Link]
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Nakatsu, Y., Kotake, Y., & Ohta, S. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological & Pharmaceutical Bulletin, 35(11), 1863–1867. Retrieved from [Link]
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Pereira, C. C. S., de Oliveira, A. C. A. X., de Almeida, A. C. C., & de Lima, M. C. R. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Neuroscience, 12, 10. Retrieved from [Link]
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Garcı́a-Alonso, J., Alemany, S., & Garcı́a-Barrera, P. (2009). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Analytical and Bioanalytical Chemistry, 394(5), 1381–1389. Retrieved from [Link]
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Bushnell, P. J. (1988). Behavioral toxicity of trialkyltin compounds: a review. Neurotoxicology, 9(3), 449–461. Retrieved from [Link]
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Branco, R. J. F., & Gatti, M. S. V. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 253. Retrieved from [Link]
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He, L., & He, F. (1992). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. Neuroscience & Biobehavioral Reviews, 16(4), 427–435. Retrieved from [Link]
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O'Callaghan, J. P., & Miller, D. B. (1992). Variations in the neurotoxic potency of trimethyltin. Journal of Pharmacology and Experimental Therapeutics, 261(3), 1083–1089. Retrieved from [Link]
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Maier, W. E., & Heppner, T. J. (1998). The Organotin Compounds Trimethyltin (TMT) and Triethyltin (TET) but Not Tributyltin (TBT) Induce Activation of Microglia Co-Cultivated With Astrocytes. Toxicological Sciences, 45(2), 221–229. Retrieved from [Link]
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Zhang, J., Liu, Y., Li, Y., Wang, Y., & Gao, Y. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Journal of Hazardous Materials, 413, 125368. Retrieved from [Link]
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Viviani, B., Galli, C. L., & Marinovich, M. (1995). Organotin compounds induce calcium overload and apoptosis in PC12 cells. Neurotoxicology, 16(1), 19–25. Retrieved from [Link]
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Zhang, W., Zhang, Y., & Wang, C. (2013). Tributyltin exposure causes brain damage in Sebastiscus marmoratus. ResearchGate. Retrieved from [Link]
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Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. Toxicology in Vitro, 8(4), 777–783. Retrieved from [Link]
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Bailey, J. M., Oliveri, A. N., & Levin, E. D. (2014). Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish. Neurotoxicology and Teratology, 43, 44–51. Retrieved from [Link]
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Jan, C. R., Jiann, B. P., & Lu, Y. C. (2000). Effect of the organotin compound triethyltin on Ca2+ handling in human prostate cancer cells. Life Sciences, 66(21), 2095–2101. Retrieved from [Link]
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Karami-Mohajeri, S., & Abdollahi, M. (2011). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. Human & Experimental Toxicology, 30(9), 1147–1160. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Tripentyltin Chloride: A Comprehensive Guide for Laboratory Professionals
Tripentyltin chloride, like other organotin compounds, poses significant health and environmental risks. Acute and chronic exposure can lead to severe neurological damage, skin and eye irritation, and long-term ecological harm.[1][2] Consequently, its disposal is strictly regulated, and a thorough understanding of proper handling and waste management procedures is not just a matter of compliance, but a critical component of a robust laboratory safety culture.
This guide is structured to provide a clear, step-by-step pathway for the disposal of tripentyltin chloride waste, from initial handling and segregation to final collection by certified hazardous waste personnel. It emphasizes the "why" behind each step, grounding the procedures in established chemical principles and regulatory standards.
Core Principles of Tripentyltin Chloride Waste Management
The cornerstone of safely managing tripentyltin chloride waste lies in a multi-faceted approach encompassing risk assessment, proper handling, meticulous documentation, and compliant disposal. The following sections detail the essential procedures to be followed.
Immediate Safety Considerations & Personal Protective Equipment (PPE)
Before handling any quantity of tripentyltin chloride, it is imperative to be fully aware of its hazards. This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Therefore, all handling must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
Table 1: Essential Personal Protective Equipment (PPE) for Handling Tripentyltin Chloride
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent dermal absorption. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against accidental splashes and contact with the eyes and face. |
| Body Protection | A lab coat, buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | A fume hood provides adequate ventilation to control airborne concentrations. |
For detailed information on PPE selection, consult the Safety Data Sheet (SDS) for tripentyltin chloride and your institution's Chemical Hygiene Plan.[4]
Step-by-Step Disposal Protocol for Tripentyltin Chloride Waste
The following protocol outlines the systematic process for the safe disposal of tripentyltin chloride and associated contaminated materials.
Figure 1: A high-level overview of the tripentyltin chloride waste disposal workflow, from initial segregation to final record-keeping.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[5]
-
Liquid Waste: Collect all liquid waste containing tripentyltin chloride, including reaction residues, solvent rinses, and contaminated aqueous solutions, in a designated, leak-proof container.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), absorbent materials from spill cleanups, and any other solid materials that have come into direct contact with tripentyltin chloride. Place these items in a separate, clearly labeled solid waste container.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with tripentyltin chloride must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Contaminated Glassware: Whenever possible, glassware should be decontaminated before being washed for reuse. If decontamination is not feasible, the glassware must be disposed of as hazardous waste.
Step 2: Selection of Appropriate Waste Containers
The choice of waste container is critical to ensure the safe containment of tripentyltin chloride.
-
Container Material: Use containers made of High-Density Polyethylene (HDPE) or glass that are compatible with the chemical waste.[6] Avoid using containers made of materials that may be degraded by the waste.
-
Lids: All waste containers must have a secure, screw-top lid to prevent spills and the release of vapors.[7] Containers must be kept closed at all times except when adding waste.[7]
Step 3: Labeling of Hazardous Waste Containers
Accurate and complete labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.[8]
-
Immediate Labeling: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[9]
-
Required Information: The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Tripentyltin chloride" (avoiding abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The name and contact information of the generating researcher or lab
-
The accumulation start date (the date the first waste was added to the container)
-
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste can be safely stored for a limited time before being moved to a central storage facility.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is capable of holding the entire volume of the largest container.[9] This prevents the spread of material in case of a leak or spill.
-
Segregation: Incompatible waste streams must be stored in separate secondary containment.[7]
Step 5: Decontamination of Glassware and Equipment
Thorough decontamination of glassware and equipment that has been in contact with tripentyltin chloride is essential to prevent cross-contamination and accidental exposure.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. Collect all rinsate as hazardous liquid waste.
-
Oxidative Treatment: Prepare a 10% solution of household bleach (sodium hypochlorite) in water.[2] Fill the glassware with the bleach solution and allow it to soak for at least one hour. This helps to oxidize the residual organotin compounds.
-
Neutralization and Rinsing: Dispose of the bleach solution in accordance with your institution's guidelines for corrosive waste. Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Step 6: Requesting Waste Pickup and Final Disposal
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Follow Institutional Procedures: Each institution has specific procedures for requesting a hazardous waste pickup.[4][11] This typically involves submitting an online request form.
-
Packaging for Transport: Follow any specific instructions provided by your EHS department for packaging the waste containers for transport. This may include placing them in a larger, labeled box.
-
Record Keeping: Maintain a record of all hazardous waste generated and disposed of, including the date of disposal and the name of the disposal company. This documentation is a crucial part of regulatory compliance.
Spill and Emergency Procedures
In the event of a spill of tripentyltin chloride, immediate and appropriate action is necessary to mitigate the hazard.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the contaminated absorbent material and place it in a designated solid hazardous waste container.
-
Wipe the spill area with a cloth dampened with a 10% bleach solution, followed by a clean water rinse.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the laboratory doors to contain any vapors.
-
Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill on your own.
-
The Rationale for Stringent Disposal Procedures
The detailed procedures outlined in this guide are necessitated by the significant and persistent toxicity of organotin compounds. Improper disposal, such as pouring tripentyltin chloride down the drain or placing it in the regular trash, can lead to the contamination of water systems and soil, posing a long-term threat to aquatic life and ecosystems.[12] Furthermore, non-compliance with hazardous waste regulations can result in substantial fines and legal repercussions for both the individual researcher and the institution.
By adhering to these protocols, researchers and laboratory professionals can ensure that they are not only protecting themselves and their colleagues from the immediate hazards of tripentyltin chloride but are also acting as responsible stewards of the environment.
Conclusion
The proper disposal of tripentyltin chloride is a critical responsibility for all laboratory personnel who handle this hazardous compound. By implementing the comprehensive, step-by-step procedures detailed in this guide, researchers can confidently manage this waste stream in a manner that is safe, compliant, and environmentally responsible. Building a culture of safety and diligence in waste management is paramount to the long-term success and integrity of any research endeavor.
References
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Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Dispose of Waste. Office of Environment, Health & Safety. Retrieved from [Link]
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University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. Retrieved from [Link]
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(2021, September 9). Decontamination using sodium hypochlorite. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
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ACS Publications. (2022, March 31). Permanganate Oxidation of Organic Contaminants and Model Compounds. Environmental Science & Technology. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Measurement Of Hydrolysis Rate Constants For Evaluation Of Hazardous Waste Land Disposal Volume 1 Data On 32 Chemicals. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Treatment of Laboratory Waste (Bench Top). EH&S. Retrieved from [Link]
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MDPI. (2023, February 10). An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. Retrieved from [Link]
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Guardian Medical Systems. (2025, October 23). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). CARBOXYLIC ACIDS FROM THE OXIDATION OF TERMINAL ALKENES BY PERMANGANATE: NONADECANOIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]
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Lab Manager. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
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University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Lawrence Berkeley National Laboratory. (n.d.). Waste Guide. Retrieved from [Link]
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Polish Journal of Environmental Studies. (n.d.). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Retrieved from [Link]
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ScienceDirect. (2025, August 10). Oxidation of volatile organic vapours in air by solid potassium permanganate. Retrieved from [Link]
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ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]
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University of Auckland. (n.d.). Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Waste. Retrieved from [Link]
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(n.d.). FENTON REACTION - CONTROVERSY CONCERNING THE CHEMISTRY Introduction. Retrieved from [Link]
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GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]
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Scientific Archives. (n.d.). Oxidation and TD-DFT of Toxic Acriflavine Hydrochloride Dye by Potassium Permanganate in Neutral Media: Kinetics and Removal of Dyes from Wastewater. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Waste Disposal. Office of Environment, Health & Safety. Retrieved from [Link]
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Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fenton process for degradation of selected chlorinated aliphatic hydrocarbons exemplified by trichloroethylene, 1,1-dichloroethylene and chloroform. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of As(III) by potassium permanganate. Retrieved from [Link]
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University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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Mastering the Safe Handling of Tripentyltin Chloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle highly reactive and hazardous compounds with confidence is paramount. Tripentyltin chloride, a member of the organotin family, is one such compound that demands the utmost respect and adherence to rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of how to work with Tripentyltin chloride safely and effectively. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Immediate Safety Briefing: Understanding the Threat
Tripentyltin chloride, like other trialkyltin compounds, is a potent neurotoxin and poses a significant health risk through all routes of exposure: inhalation, skin contact, and ingestion.[1] The toxicity of organotin compounds is generally highest for those with three or four alkyl groups attached to the tin atom, diminishing as the size of the alkyl groups increases.[1] Acute exposure can lead to irritation and burns of the skin and eyes, while systemic effects may involve the central nervous system.[1] Due to the serious nature of these hazards, a comprehensive understanding and implementation of personal protective equipment (PPE) protocols are not just recommended, they are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are the most critical steps in mitigating the risks associated with handling Tripentyltin chloride. A multi-layered approach is necessary to prevent any contact with the substance.
| Body Part | Required PPE | Rationale and Causality |
| Respiratory | NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters. | Tripentyltin chloride can be volatile and easily aerosolized. A full-face respirator provides protection against both vapor inhalation and splashes to the face and eyes. The P100 filter is essential for capturing any fine solid particles. |
| Eyes & Face | Full-face respirator provides integrated protection. If using a half-mask respirator, chemical splash goggles and a face shield are mandatory. | Direct contact with Tripentyltin chloride can cause severe eye irritation and burns.[1] A face shield offers an additional barrier against splashes. |
| Hands | Double-gloving with an inner layer of nitrile gloves and an outer layer of chemically resistant gloves (e.g., Viton™ or butyl rubber). | Organotins can be readily absorbed through the skin.[1] Double-gloving provides an extra layer of protection in case the outer glove is compromised. Nitrile offers good dexterity for the inner layer, while the outer glove should be selected for its high resistance to organotin compounds. |
| Body | Chemical-resistant disposable coveralls (e.g., Tychem®) with taped seams. A chemically resistant apron should be worn over the coveralls. | To prevent skin contact from spills or splashes, full-body protection is essential. Taping the seams of the coveralls at the wrists, ankles, and zipper provides a more secure barrier. |
| Feet | Chemically resistant, steel-toed boots with disposable boot covers. | Protects feet from spills and falling objects. Disposable boot covers prevent the tracking of contamination outside the designated work area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is crucial when working with Tripentyltin chloride. The following diagram and steps outline a self-validating system designed to minimize exposure at every stage.
Caption: A logical workflow for the safe handling of Tripentyltin chloride.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Designated Area: All work with Tripentyltin chloride must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]
-
Gather Materials: Before starting, ensure all necessary equipment (glassware, syringes, spatulas), reagents, and waste containers are inside the fume hood.
-
Don PPE: Put on all personal protective equipment as specified in the table above, ensuring a proper fit.
-
-
Handling:
-
Unsealing: Slowly and carefully open the primary container of Tripentyltin chloride inside the fume hood to avoid generating aerosols.
-
Dispensing: Use dedicated, clean, and dry equipment to handle the chemical. If it is a solid, use a clean spatula. If it is a liquid, use a syringe for transfer.
-
Resealing: Immediately after dispensing, securely close the container to prevent the release of vapors.
-
-
Post-Handling:
-
Decontamination: All non-disposable equipment that has come into contact with Tripentyltin chloride must be decontaminated. A common and effective method is to rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin, followed by soaking in a 10% bleach solution overnight. The bleach oxidizes the tin compounds to less toxic tin oxides.
-
Waste Disposal: All disposable items (gloves, coveralls, paper towels, etc.) and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in a designated area, starting with the most contaminated items first (outer gloves, boot covers) and progressing to the least contaminated, taking care to avoid touching the outside of the equipment with bare skin.
-
Hygiene: After removing all PPE, wash hands, forearms, and face thoroughly with soap and water.
-
Disposal and Decontamination Plan: Managing the Aftermath
Proper disposal and decontamination are as critical as the handling process itself to prevent environmental contamination and future exposures.
Caption: A comprehensive workflow for decontamination and waste disposal.
Spill Cleanup Protocol
In the event of a spill, immediate and decisive action is required:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert your supervisor and colleagues.
-
Assess the Situation: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained or equipped to handle. In such cases, contact your institution's emergency response team.
-
Contain the Spill (if safe): For a small, manageable spill, and only if you are wearing the appropriate PPE, you can contain the spill.
-
Cleanup:
-
Working from the outside of the spill inward, carefully collect the absorbent material and place it in a designated hazardous waste container.[6]
-
Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least 20 minutes.[7]
-
Wipe the area with a damp cloth to remove the bleach residue.
-
-
Disposal: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.
By integrating these robust safety and handling protocols into your daily laboratory practices, you can confidently and safely work with Tripentyltin chloride, ensuring both your personal safety and the integrity of your scientific endeavors.
References
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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Pesticide Environmental Stewardship. Spill Cleanup. [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
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West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
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Analytice. Laboratories for the analysis of organotins in air samples. [Link]
-
University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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Del Valle Lab. Standard Operating Procedures. [Link]
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Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
